ON1231320
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
6-(2,4-difluorophenyl)sulfonyl-2-(1H-indol-5-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHBZHZMQSHZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)S(=O)(=O)C3=C(C=C(C=C3)F)F)NC4=CC5=C(C=C4)NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ON1231320: A Technical Guide to its Mechanism of Action as a Selective PLK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ON1231320 is a potent and highly specific small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase implicated in cell cycle regulation. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular processes, particularly cell cycle progression and apoptosis. Quantitative data from preclinical studies are summarized, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its molecular interactions and therapeutic potential in oncology.
Introduction
Polo-like kinases (PLKs) are a family of five highly conserved serine/threonine kinases that play pivotal roles in the regulation of the cell cycle, mitosis, and response to DNA damage.[1] Among these, PLK2 (also known as SNK) is critically involved in centriole duplication during the G1/S phase transition.[2] Dysregulation of PLK activity is a common feature in various human cancers, making them attractive targets for therapeutic intervention.[1] this compound, an arylsulfonyl pyrido-pyrimidinone, has emerged as a selective inhibitor of PLK2, demonstrating significant anti-tumor activity in preclinical models.[3][4] This technical guide delineates the core mechanism of action of this compound, providing a detailed resource for researchers in the field of oncology and drug development.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the kinase activity of PLK2.[4] This inhibition disrupts the normal progression of the cell cycle, ultimately leading to programmed cell death (apoptosis) in cancer cells.[2][3]
Selective Inhibition of PLK2
This compound is a highly specific inhibitor of PLK2, with a reported half-maximal inhibitory concentration (IC50) of 0.31 μM.[3] Importantly, it exhibits minimal inhibitory activity against other PLK family members, including PLK1, PLK3, and PLK4 (all IC50 > 10 μM), highlighting its specificity.[2] This selectivity is crucial for minimizing off-target effects and potential toxicities.
Cell Cycle Arrest at G2/M Phase
By inhibiting PLK2, this compound disrupts critical processes in cell division, leading to an arrest of the tumor cell cycle in the G2/M phase of mitosis.[3] This blockage prevents cancer cells from completing cell division, a hallmark of uncontrolled proliferation.
Induction of Apoptosis
The sustained cell cycle arrest induced by this compound triggers the intrinsic apoptotic pathway.[2][4] A key indicator of this is the increased expression of cleaved poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[5] This programmed cell death is the ultimate downstream effect of PLK2 inhibition by this compound, contributing to its anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (μM) |
| PLK2 | 0.31[3] |
| PLK1 | >10[2] |
| PLK3 | >10[2] |
| PLK4 | >10[2] |
Table 2: In Vitro Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (μM) |
| DU145 | Prostate | 0.075[4] |
| MCF-7 | Breast | 0.075[4] |
| BT474 | Breast | 0.1[4] |
| SK-OV-3 | Ovarian | Not Specified |
| MIA-PaCa-2 | Pancreatic | Not Specified |
| SK-MEL-28 | Melanoma | Not Specified |
| A549 | Lung | Not Specified |
| U87MG | Glioblastoma | Not Specified |
| COLO-205 | Colon | Not Specified |
| HELA | Cervical | Not Specified |
| H1975 | Lung | Not Specified |
| RAJI | Lymphoma | Not Specified |
| U205 | Not Specified | Not Specified |
| K562 | Leukemia | Not Specified |
| GRANTA-519 | Lymphoma | Not Specified |
| U251MG | Glioblastoma | Not Specified |
| LN229 | Glioblastoma | Not Specified |
Note: GI50 values for many cell lines were reported to be in the range of 0.035-0.2 µM, but specific values were not provided in the searched literature.[2]
Table 3: In Vivo Efficacy in a U87MG Glioblastoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition |
| Control | Vehicle | Intraperitoneal | - |
| This compound | 50 mg/kg | Intraperitoneal (daily) | Remarkable reduction in tumor growth[5] |
Signaling Pathways
This compound-mediated inhibition of PLK2 impacts several critical signaling pathways involved in cell cycle control and apoptosis. The p53 signaling pathway, a key regulator of cell fate, is notably implicated.[5]
Caption: Signaling pathway of this compound-mediated PLK2 inhibition.
Experimental Protocols
Detailed, step-by-step experimental protocols were not available in the searched literature. However, based on the methodologies cited, the following outlines the general procedures for key experiments.
Cell Proliferation Assay (CCK-8 Assay)
This assay is used to determine the effect of this compound on the proliferation of cancer cell lines.
Caption: General workflow for a CCK-8 cell proliferation assay.
Methodology:
-
Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound (e.g., 0, 100, 200, 300 nM) and a vehicle control.[6]
-
Following incubation for specified time points (e.g., 24, 48, 72 hours), Cell Counting Kit-8 (CCK-8) reagent is added to each well.[5][6]
-
After a further incubation period, the absorbance at 450 nm is measured using a microplate reader.
-
Cell viability is calculated relative to the vehicle-treated control cells.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Methodology:
-
A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Cells are treated with different concentrations of this compound.
-
The medium is changed every few days, with fresh drug added, for a period of 10-14 days.
-
Colonies are then fixed with methanol (B129727) and stained with crystal violet.
-
The number of colonies containing more than 50 cells is counted.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the expression levels of proteins involved in apoptosis, such as cleaved PARP.
Methodology:
-
Cells are treated with this compound for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for cleaved PARP.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate. The expression of PLK2 can also be assessed to confirm target engagement.[5]
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for an in vivo tumor xenograft study.
Methodology:
-
Human glioblastoma cells (e.g., U87MG) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[5]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[5]
-
This compound is administered daily via intraperitoneal injection at a specified dose (e.g., 50 mg/kg body weight).[5]
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, tumors are excised and weighed, and the percentage of tumor growth inhibition is calculated.
Conclusion
This compound is a selective and potent inhibitor of PLK2 that exerts its anti-tumor effects by inducing G2/M cell cycle arrest and subsequent apoptosis in cancer cells. Preclinical data demonstrate its efficacy in a range of cancer cell lines and in in vivo models of glioblastoma. The high specificity of this compound for PLK2 suggests a favorable therapeutic window. Further investigation into the clinical utility of this compound, potentially in combination with other anti-cancer agents like paclitaxel, is warranted.[4][7] This technical guide provides a foundational understanding of the mechanism of action of this compound to support ongoing and future research in this area.
References
- 1. [PDF] Polo-like kinase (PLK) inhibitors in preclinical and early clinical development in oncology. | Semantic Scholar [semanticscholar.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative analysis of polo-like kinase family identifies a prognostic signature and validates PLK2 as a therapeutic target in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
ON1231320: A Technical Overview of a Selective PLK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON1231320, also identified as 7ao, is a synthetic small molecule characterized as a potent and highly specific inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] It belongs to the arylsulfonyl pyrido-pyrimidinone class of compounds.[1][3][4] Extensive preclinical research has demonstrated its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, positioning it as a molecule of interest for oncology research and therapeutic development.[2][4][5] This document provides a comprehensive technical guide to the chemical properties, mechanism of action, and biological activity of this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its systematic chemical name is 2-((1H-Indol-5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one.[6] The key structural features include an indole (B1671886) group, essential for its cytotoxic activity, linked to a pyridopyrimidinone core which is further substituted with a difluorophenylsulfonyl group.[2]
| Property | Value |
| CAS Number | 1312471-39-8[1][3][6][7] |
| Molecular Formula | C₂₂H₁₅F₂N₅O₃S[3][7] |
| Molecular Weight | 467.45 g/mol [3] |
| Class | Arylsulfonyl pyrido-pyrimidinone[1][3] |
| Solubility | Soluble in DMSO (up to 25 mg/mL), insoluble in water and ethanol[3][7] |
**Mechanism of Action
This compound functions as an ATP-mimetic inhibitor, targeting the kinase domain of PLK2 with high specificity.[6] This selective inhibition disrupts the normal functions of PLK2, a serine/threonine kinase crucial for cell cycle regulation, particularly in centriole duplication during the G1/S phase transition.[4][8]
The primary downstream effects of PLK2 inhibition by this compound are:
-
Cell Cycle Arrest: The compound blocks the progression of tumor cells through the cell cycle, specifically causing an arrest in the G2/M phase of mitosis.[1][6][7][9]
-
Apoptosis: By disrupting mitotic progression, this compound induces a state of mitotic catastrophe, which ultimately leads to programmed cell death (apoptosis) in cancer cells.[1][2][4][8] This is evidenced by the increased expression of apoptotic markers like cleaved PARP following treatment.[5]
Notably, this compound demonstrates high selectivity for PLK2, with no significant inhibitory activity observed against other Polo-like kinases such as PLK1, PLK3, and PLK4, nor does it affect tubulin polymerization.[2][4] This specificity suggests a potentially favorable therapeutic window, as it does not significantly impact the viability of normal, non-cancerous cells like human fibroblasts.[4][6]
Signaling Pathways
Polo-like kinases are integral components of cell cycle regulation. PLK2, in particular, is a target of the p53 tumor suppressor protein and plays a key role in the centrosome duplication cycle.[4][5] Inhibition of PLK2 by this compound interrupts this critical process.
Caption: Mechanism of this compound action on the cell cycle.
Preclinical Efficacy
In Vitro Activity
This compound has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. Its inhibitory concentration (IC50) for PLK2 is 0.31 µM.[1][7][9][10] The compound effectively inhibits cell proliferation in numerous tumor types with GI50 (50% growth inhibition) values in the nanomolar range.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) | Selectivity |
|---|---|---|
| PLK2 | 0.31 | Highly Selective |
| PLK1 | >10 | Not Inhibited[4] |
| PLK3 | >10 | Not Inhibited[4] |
| PLK4 | >10 | Not Inhibited[4] |
Table 2: Growth Inhibitory (GI50) Activity of this compound Against Human Tumor Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| DU145 | Prostate | 0.075[2] |
| MCF-7 | Breast | 0.075[2] |
| BT474 | Breast | 0.1[2] |
| U87MG | Glioblastoma | ~0.2 (at 24h)[5] |
| U251MG | Glioblastoma | ~0.2 (at 24h)[5] |
| A549 | Lung | 0.035 - 0.2[4] |
| SK-OV-3 | Ovarian | 0.035 - 0.2[4] |
| MIA-PaCa-2 | Pancreatic | 0.035 - 0.2[4] |
| COLO-205 | Colon | 0.035 - 0.2[4] |
| K562 | Leukemia | 0.035 - 0.2[4] |
In Vivo Activity
Animal studies have confirmed the anti-tumor efficacy of this compound. In xenograft models using human glioblastoma (U87MG) cells, daily intraperitoneal administration of this compound at 50 mg/kg resulted in a significant reduction in tumor growth compared to control groups.[5] The compound is reported to be well-tolerated in mice and effectively reduces tumor burden in both subcutaneous and orthotopic xenograft models.[2][4] Furthermore, studies have shown that this compound can act synergistically with other chemotherapeutic agents, such as paclitaxel, to enhance tumor growth inhibition.[2][4][8]
Experimental Methodologies Overview
The characterization of this compound has involved a range of standard preclinical experimental protocols.
-
Kinase Assays: The inhibitory activity and selectivity of this compound were determined using in vitro kinase assays. These typically involve incubating the recombinant human PLK enzymes with the compound at various concentrations and measuring the kinase activity using a substrate like casein or synuclein.[2] Differential scanning fluorimetry (DSF) has also been used to confirm specific binding to PLK2.[2]
-
Cell Proliferation and Viability Assays: The anti-proliferative effects on cancer cell lines were quantified using assays such as the Cell Counting Kit-8 (CCK-8).[5][11] These assays measure cell viability after treatment with different concentrations of the compound over various time points (e.g., 24, 48, 72 hours).[5] Colony formation assays are also used to assess the long-term impact on clonogenic capacity.[5][12]
-
Cell Cycle Analysis: Flow cytometry is the standard method used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound, confirming its G2/M arrest activity.
-
Apoptosis Detection: The induction of apoptosis is typically confirmed through Western blot analysis by detecting the expression of key apoptotic markers, such as cleaved poly (ADP-ribose) polymerase (PARP).[5]
-
In Vivo Xenograft Studies: To evaluate in vivo efficacy, human tumor cells (e.g., U87MG glioblastoma cells) are subcutaneously inoculated into immunocompromised mice.[5] Once tumors are established, mice are treated with this compound (e.g., daily intraperitoneal injections), and tumor volume is measured regularly to assess the inhibition of tumor growth compared to a vehicle-treated control group.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | PLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. abmole.com [abmole.com]
- 8. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Integrative analysis of polo-like kinase family identifies a prognostic signature and validates PLK2 as a therapeutic target in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
ON1231320: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ON1231320, also identified as compound 7ao, is a potent and highly specific small molecule inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a valuable resource for researchers in oncology and drug development. The document details the mechanism of action of this compound, which involves the induction of G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][4] Furthermore, this guide presents a summary of its in vitro and in vivo efficacy, highlighting its potential as a therapeutic agent. Included are detailed, albeit generalized, experimental protocols for its synthesis and biological evaluation, as well as a curated collection of quantitative data to facilitate comparative analysis.
Discovery and Rationale
This compound was identified through a screening of a proprietary library of novel ATP mimetic chemotypes designed to induce apoptosis in human tumor cells.[1] The discovery strategy was based on the concept of "oncogene addiction," which posits that despite the complex genetic landscape of cancer cells, their survival can be dependent on a single oncogene. The initial screening aimed to identify compounds with potent tumor cell-killing activity, with subsequent determination of their molecular targets. This approach led to the identification of the 6-arylsulfonyl pyridopyrimidinone scaffold as a promising chemotype. Among this series, this compound (7ao) emerged as a lead compound due to its broad and potent cytotoxicity against a panel of cancer cell lines.[1]
Subsequent kinase profiling of this compound against a large panel of kinases revealed its high specificity for Polo-like kinase 2 (PLK2).[1] PLK2 is a member of the Polo-like kinase family, which are key regulators of the cell cycle.[1] PLK2, in particular, plays a crucial role in centriole duplication during the G1/S transition.[1][3] Given the frequent dysregulation of cell cycle machinery in cancer, the specific inhibition of PLK2 presented a promising therapeutic strategy.
Synthesis of this compound
The synthesis of this compound, chemically named 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, is achieved through a multi-step process. The general synthetic approach is outlined in the schemes found in the primary literature, although a detailed, step-by-step protocol is not publicly available. The following is a generalized protocol based on the published reaction schemes.[1]
Experimental Protocol: Synthesis of this compound (Generalized)
A detailed, step-by-step protocol for the synthesis of this compound has not been published. The following is a generalized representation of the likely synthetic route based on the reaction schemes presented by Reddy et al. (2016).
Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine (B1209978) Core
The synthesis likely begins with the construction of the core pyrido[2,3-d]pyrimidine ring system. This is typically achieved through condensation reactions involving substituted pyrimidines and active methylene (B1212753) compounds.
Step 2: Introduction of the Arylsulfonyl Group
The 6-arylsulfonyl moiety is introduced, likely via the oxidation of a precursor thioether. This thioether can be formed by the reaction of a suitable pyridopyrimidine with a thiophenol derivative.
Step 3: Functionalization at the 2-position
The 2-position of the pyridopyrimidine core is then functionalized to allow for the introduction of the indol-5-amino group. This may involve the conversion of a 2-methylthio group to a more reactive leaving group, such as a sulfone.
Step 4: Coupling with 5-aminoindole (B14826)
The final step involves the nucleophilic aromatic substitution reaction between the activated pyridopyrimidine from Step 3 and 5-aminoindole to yield this compound.
Purification: The final compound would be purified using standard techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization or precipitation to obtain the pure product.
Characterization: The structure and purity of the synthesized this compound would be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action
In Vitro Kinase Inhibition
This compound is a potent inhibitor of PLK2 with a reported IC50 of 0.31 μM.[2] A key feature of this compound is its high selectivity for PLK2 over other members of the PLK family. It exhibits no significant inhibitory activity against PLK1, PLK3, and PLK4 at concentrations up to 10 μM.[3] This specificity is a critical attribute for a targeted therapy, as it minimizes the potential for off-target effects. The full kinase inhibition profile against a broader panel of kinases, while mentioned in the literature as being in supplementary data, is not publicly available.
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (μM) |
| PLK2 | 0.31 |
| PLK1 | >10 |
| PLK3 | >10 |
| PLK4 | >10 |
Experimental Protocol: In Vitro Kinase Assay (Generalized)
A detailed protocol for the specific kinase assay used for this compound is not available. The following is a generalized protocol for a typical in vitro kinase assay.
-
Reaction Setup: In a microplate well, combine recombinant human PLK2 enzyme, a suitable substrate (e.g., casein or synuclein), and a buffer solution containing ATP and magnesium chloride.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of substrate phosphorylation. This can be done using various methods, such as a phosphospecific antibody-based ELISA or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
In Vitro Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity against a wide range of human cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[3]
Table 2: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| DU145 | Prostate | 0.035 - 0.2 |
| MCF-7 | Breast | 0.035 - 0.2 |
| BT474 | Breast | 0.035 - 0.2 |
| SK-OV-3 | Ovarian | 0.035 - 0.2 |
| MIA-PaCa-2 | Pancreatic | 0.035 - 0.2 |
| SK-MEL-28 | Melanoma | 0.035 - 0.2 |
| A549 | Lung | 0.035 - 0.2 |
| U87 | Glioblastoma | 0.035 - 0.2 |
| COLO-205 | Colon | 0.035 - 0.2 |
| HELA | Cervical | 0.035 - 0.2 |
| H1975 | Lung | 0.035 - 0.2 |
| RAJI | Lymphoma | 0.035 - 0.2 |
| U205 | - | 0.035 - 0.2 |
| K562 | Leukemia | 0.035 - 0.2 |
| GRANTA-519 | Lymphoma | 0.035 - 0.2 |
Note: The source provides a range for the IC50 values across these cell lines.[3]
Experimental Protocol: Cell Viability Assay (MTT Assay - Generalized)
The following is a generalized protocol for an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.[5][6][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in in vivo xenograft models. In a study using a U87MG glioblastoma xenograft model in BALB/c nude mice, daily intraperitoneal administration of this compound at a dose of 50 mg/kg resulted in a remarkable reduction in tumor growth compared to the control group.[8] The compound is reported to be well-tolerated in mice.[3]
Experimental Protocol: In Vivo Xenograft Study (Generalized)
The following is a generalized protocol for an in vivo xenograft study.
-
Animal Model: Use immunocompromised mice, such as BALB/c nude mice, aged 6-8 weeks.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., U87MG) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or a vehicle control intraperitoneally on a predetermined schedule (e.g., daily).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects by inhibiting the PLK2 signaling pathway, which is a critical regulator of the cell cycle. The inhibition of PLK2 leads to a blockage of cell cycle progression at the G2/M phase, ultimately triggering apoptosis.
PLK2 Signaling Pathway
Caption: PLK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a novel, potent, and highly selective inhibitor of PLK2 that demonstrates significant anti-cancer activity both in vitro and in vivo. Its distinct mechanism of action, involving the disruption of the cell cycle at the G2/M phase and the induction of apoptosis, makes it a promising candidate for further preclinical and clinical development. This technical guide provides a consolidated resource for researchers interested in the discovery, synthesis, and biological evaluation of this compound and other PLK2 inhibitors. The provided data and generalized protocols offer a foundation for future studies aimed at elucidating the full therapeutic potential of this compound.
References
- 1. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. selleckchem.com [selleckchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
ON1231320: A Selective PLK2 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ON1231320 is a potent and highly selective small molecule inhibitor of Polo-like Kinase 2 (PLK2), a serine/threonine kinase implicated in the regulation of the cell cycle and other cellular processes. Emerging research has highlighted PLK2 as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Core Compound Data: this compound
| Property | Value | Reference |
| Chemical Name | 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |
| Synonyms | 7ao | |
| Molecular Formula | C₂₂H₁₅F₂N₅O₃S | |
| Molecular Weight | 467.45 g/mol | |
| Mechanism of Action | Selective ATP-competitive inhibitor of PLK2 |
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound demonstrates high selectivity for PLK2 over other Polo-like kinase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | IC50 (µM) |
| PLK2 | 0.31 |
| PLK1 | >10 |
| PLK3 | >10 |
| PLK4 | >10 |
In Vitro Anti-proliferative Activity (GI50)
The growth inhibitory potential of this compound has been evaluated across a panel of human cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values are presented for a selection of cell lines.
| Cell Line | Cancer Type | GI50 (µM) |
| U251MG | Glioblastoma | ~0.1-0.2 (dose-dependent) |
| LN229 | Glioblastoma | Not explicitly quantified, but effective |
| U87MG | Glioblastoma | Not explicitly quantified, but effective |
| A549 | Lung Cancer | Not explicitly quantified, but effective |
| MCF-7 | Breast Cancer | Not explicitly quantified, but effective |
| PC-3 | Prostate Cancer | Not explicitly quantified, but effective |
In Vivo Efficacy in a Glioblastoma Xenograft Model
The anti-tumor activity of this compound has been demonstrated in a preclinical mouse model using U87MG glioblastoma cell line xenografts.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| BALB/c Nude Mice with U87MG subcutaneous xenografts | This compound | 50 mg/kg, daily intraperitoneal injection | Significant reduction in tumor growth compared to control |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting PLK2, which plays a critical role in two distinct cellular pathways: cell cycle regulation and response to oxidative stress.
Regulation of Centriole Duplication
PLK2 is a key regulator of centriole duplication during the G1/S phase transition of the cell cycle. It achieves this by phosphorylating the F-box protein Fbxw7, which is a component of the SCF ubiquitin ligase complex. This phosphorylation event leads to the destabilization and subsequent degradation of Fbxw7. As Fbxw7 is responsible for targeting Cyclin E for degradation, its downregulation results in the accumulation of Cyclin E. Elevated Cyclin E levels then promote the initiation of centriole duplication. By inhibiting PLK2, this compound prevents the degradation of Fbxw7, leading to the suppression of Cyclin E levels and a subsequent block in centriole duplication, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.
Caption: PLK2-mediated centriole duplication pathway and its inhibition by this compound.
Antioxidant Pathway Regulation
Recent studies have uncovered a role for PLK2 in promoting cell survival under conditions of mitochondrial dysfunction and oxidative stress. PLK2 can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β). This inactivation of GSK3β prevents the phosphorylation and subsequent degradation of the transcription factor Nrf2. As a result, Nrf2 translocates to the nucleus and activates the expression of antioxidant response element (ARE)-driven genes, which helps to mitigate oxidative stress and promote cell survival. The inhibition of PLK2 by this compound could potentially disrupt this pro-survival antioxidant response, further contributing to its anti-cancer activity, particularly in tumors with high levels of oxidative stress.
Caption: PLK2-mediated antioxidant signaling pathway and its potential disruption by this compound.
Experimental Protocols
In Vitro PLK2 Kinase Assay (Radiometric)
This protocol describes a method to determine the inhibitory activity of this compound against PLK2 using a radiometric assay with [γ-³²P]ATP.
Materials:
-
Recombinant human PLK2 enzyme
-
α-casein (as substrate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in
The Sentinel of Centrosomes: An In-depth Technical Guide to the Role of PLK2 in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 2 (PLK2), a member of the serine/threonine polo-like kinase family, is a critical regulator of the eukaryotic cell cycle. Its expression and activity are tightly controlled, peaking during the G1 phase and the G1/S transition, where it plays a pivotal role in centriole duplication, a cornerstone for the formation of a bipolar mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation of PLK2 function has been implicated in developmental disorders and tumorigenesis, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of PLK2's function in cell cycle control, its upstream regulators and downstream effectors, and detailed methodologies for its study.
Introduction to PLK2
PLK2, also known as serum-inducible kinase (SNK), is characterized by an N-terminal kinase domain and a C-terminal polo-box domain (PBD).[1][3] The PBD is crucial for its subcellular localization and substrate recognition, often binding to phosphorylated docking sites on its targets.[3] Unlike its well-studied sibling PLK1, which is most active during mitosis, PLK2's primary functions are centered around the G1 phase and the onset of DNA replication.[2]
Core Functions of PLK2 in Cell Cycle Regulation
Guardian of Centriole Duplication
The most well-established role of PLK2 is in the initiation of centriole duplication during the G1/S transition.[1][4] Centrosomes, the primary microtubule-organizing centers in animal cells, are composed of two centrioles that must be precisely duplicated once per cell cycle.
PLK2 is activated at the G1/S transition and localizes to the mother centriole.[3] Its kinase activity is essential for the recruitment of downstream factors necessary for the formation of a new procentriole. Key substrates of PLK2 in this process include:
-
Centrosomal P4.1-associated protein (CPAP): PLK2 phosphorylates CPAP on residues S589 and S595, a crucial step for the formation of the procentriole. The phosphorylation of CPAP increases during the G1/S transition and diminishes at the end of mitosis.[1]
-
Nucleophosmin (NPM)/B23: PLK2 regulates centrosome duplication through a polo-box-dependent interaction with NPM, leading to its phosphorylation at Ser4 during the S phase.[1][5]
-
F-box/WD repeat-containing protein 7 (Fbxw7): PLK2 phosphorylates Fbxw7, a component of the SCF ubiquitin ligase complex, on serine 176. This phosphorylation event leads to the destabilization of Fbxw7, resulting in the accumulation of its substrate, Cyclin E.[6][7] Increased Cyclin E levels are critical for the G1/S transition and centriole duplication.
The timely activation and subsequent degradation of PLK2 are critical for ensuring that centriole duplication occurs only once per cell cycle.
Orchestrating the G1/S Transition
PLK2 contributes to the progression from G1 to S phase.[8][9] Studies in Plk2 knockout mice have revealed that embryonic fibroblasts lacking PLK2 exhibit slower proliferation and a delayed entry into S phase.[8][10] This delay is associated with a reduced percentage of cells entering S phase after serum stimulation.
Regulating Mitotic Spindle Orientation
Emerging evidence suggests a role for PLK2 in maintaining proper mitotic spindle orientation.[11][12] In mammary epithelial cells, loss of PLK2 leads to defects in spindle orientation, which can contribute to disruptions in tissue architecture and potentially promote tumorigenesis.[11][12]
Upstream Regulation and Downstream Signaling of PLK2
The activity of PLK2 is meticulously controlled by a network of upstream regulators and its signaling is propagated through various downstream effectors.
Upstream Regulators
-
p53: The tumor suppressor p53 can directly induce the transcription of PLK2, suggesting a role for PLK2 in the DNA damage response.[1][13]
-
Sirtuin 1 (SIRT1): In early G1, the deacetylase SIRT1 keeps PLK2 in a deacetylated state, which protects it from ubiquitination and degradation. In late G1, SIRT1 is hypophosphorylated, reducing its affinity for PLK2 and leading to a rapid accumulation of PLK2 at the centrosome to initiate centriole duplication.[1]
-
CDK2/Cyclin E and CDK2/Cyclin A: These complexes are involved in the co-regulation of PLK2's role in cell cycle progression.[1][3]
-
PLK4: There is a functional interaction between PLK2 and PLK4, where PLK2-mediated centriole duplication is dependent on PLK4 activity.[3][4]
Downstream Signaling Pathways
The signaling pathways downstream of PLK2 are central to its function in cell cycle control.
Quantitative Data on PLK2 Function
The precise quantification of PLK2 activity and its impact on cell cycle progression is crucial for understanding its regulatory role.
| Parameter | Cell Type | Condition | Observation | Reference |
| S-Phase Cell Population | Mouse Embryonic Fibroblasts | 12 hours after serum stimulation | Plk2+/+ cells: 21.64% in S phase | [2] |
| Plk2-/- cells: 11.83% in S phase | [2] |
Key Experimental Protocols
A variety of molecular and cellular biology techniques are employed to investigate the function of PLK2.
In Vitro Kinase Assay
This assay is used to determine the ability of PLK2 to phosphorylate a putative substrate.
Materials:
-
Recombinant active PLK2
-
Putative substrate protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP or unlabeled ATP
-
SDS-PAGE equipment
-
Autoradiography film or phosphoscreen and imager
Procedure:
-
Set up the kinase reaction by combining recombinant PLK2, the substrate protein, and kinase buffer in a microcentrifuge tube.
-
Initiate the reaction by adding ATP (spiked with [γ-32P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
For radioactive assays, dry the gel and expose it to autoradiography film or a phosphoscreen. For non-radioactive assays, proceed to Western blotting with a phospho-specific antibody.
Immunoprecipitation (IP) of PLK2
IP is used to isolate PLK2 from cell lysates to identify interacting proteins or to measure its kinase activity.
Materials:
-
Cell lysate
-
Anti-PLK2 antibody
-
Protein A/G-agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-PLK2 antibody for several hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using elution buffer. The eluate can then be analyzed by Western blotting or used in a kinase assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.
PLK2 as a Therapeutic Target
Given its role in cell proliferation and its dysregulation in cancer, PLK2 has emerged as a potential therapeutic target.[14] PLK2 inhibitors are being developed as anti-cancer agents, with the aim of inducing cell cycle arrest and apoptosis in tumor cells.[14] Furthermore, the involvement of PLK2 in the DNA damage response suggests that its inhibition could sensitize cancer cells to traditional chemotherapies and radiation.[14]
Conclusion
PLK2 is a multifaceted kinase that plays a crucial role in the precise regulation of the cell cycle, particularly in the G1/S transition and centriole duplication. Its intricate network of regulators and substrates underscores its importance in maintaining genomic integrity. A thorough understanding of PLK2's function and the development of robust experimental approaches are essential for elucidating its role in both normal physiology and disease, and for the rational design of novel therapeutic strategies targeting this key cell cycle regulator.
References
- 1. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Plk2 (Snk) in Mouse Development and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Identification of the PLK2-Dependent Phosphopeptidome by Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PLK2 polo like kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Human PLK2(Serine / threonine-Protein Kinase PLK2) ELISA Kit – AFG Scientific [afgsci.com]
- 10. In vitro kinase assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. DYRK1A-mediated PLK2 phosphorylation regulates the proliferation and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
ON1231320 Target Validation: A Technical Guide to a Selective PLK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation studies for ON1231320, a potent and selective inhibitor of Polo-like Kinase 2 (PLK2). This document details the mechanism of action, preclinical efficacy, and the experimental protocols utilized in its validation, offering a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound, also known as 7ao, is an arylsulfonyl pyrido-pyrimidinone that demonstrates high specificity as a Polo-like Kinase 2 (PLK2) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of PLK2, a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in centriole duplication during the G1/S phase transition. By selectively targeting PLK2, this compound disrupts the normal cell cycle, leading to mitotic arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells.[1][3] Notably, this compound exhibits remarkable selectivity for PLK2, with no significant inhibitory activity observed against other Polo-like kinases such as PLK1, PLK3, and PLK4 at concentrations up to 10 µM.
Quantitative Analysis of Preclinical Efficacy
The preclinical efficacy of this compound has been demonstrated through its potent enzymatic inhibition of PLK2 and its broad anti-proliferative activity against a panel of human cancer cell lines.
Enzymatic Inhibition Profile
This compound exhibits potent and selective inhibition of PLK2 kinase activity.
| Kinase | IC50 (µM) |
| PLK2 | 0.31 |
| PLK1 | >10 |
| PLK3 | >10 |
| PLK4 | >10 |
Table 1: Kinase Inhibition Profile of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various Polo-like kinases, highlighting its high selectivity for PLK2.
Anti-Proliferative Activity in Cancer Cell Lines
This compound has shown significant anti-proliferative effects across a diverse range of human cancer cell lines, with IC50 values in the nanomolar range.
| Cell Line | Cancer Type | IC50 Range (µM) |
| DU145 | Prostate Cancer | 0.035 - 0.2 |
| MCF-7 | Breast Cancer | 0.035 - 0.2 |
| BT474 | Breast Cancer | 0.035 - 0.2 |
| SK-OV-3 | Ovarian Cancer | 0.035 - 0.2 |
| MIA-PaCa-2 | Pancreatic Cancer | 0.035 - 0.2 |
| SK-MEL-28 | Melanoma | 0.035 - 0.2 |
| A549 | Lung Cancer | 0.035 - 0.2 |
| U87 | Glioblastoma | 0.035 - 0.2 |
| COLO-205 | Colon Cancer | 0.035 - 0.2 |
| HELA | Cervical Cancer | 0.035 - 0.2 |
| H1975 | Lung Cancer | 0.035 - 0.2 |
| RAJI | Burkitt's Lymphoma | 0.035 - 0.2 |
| U2OS | Osteosarcoma | 0.035 - 0.2 |
| K562 | Chronic Myelogenous Leukemia | 0.035 - 0.2 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.035 - 0.2 |
Table 2: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines. This table presents the range of IC50 values for this compound across a panel of 16 cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical workflow for evaluating its in vivo efficacy.
Caption: PLK2 Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Xenograft Study Workflow for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PLK2 and other kinases.
Protocol:
-
Recombinant human PLK2, PLK1, PLK3, and PLK4 enzymes were used.
-
A standard radiometric protein kinase assay (33PanQinase® Activity Assay) was performed in a 96-well plate format.
-
Kinase reactions were initiated by adding a reaction mixture containing the respective kinase, a generic peptide substrate, and [γ-33P]ATP.
-
This compound was serially diluted in DMSO and added to the reaction wells at final concentrations ranging from 0.01 to 100 µM.
-
The reactions were incubated for 60 minutes at 30°C.
-
Reactions were stopped by adding 3% phosphoric acid.
-
A portion of the reaction mixture was then spotted onto a P30 filtermat.
-
The filtermat was washed three times with 75 mM phosphoric acid and once with methanol (B129727) to remove unincorporated [γ-33P]ATP.
-
The radioactivity on the filtermat, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
-
IC50 values were calculated by non-linear regression analysis of the concentration-response curves.
Cell Proliferation Assay (MTS Assay)
Objective: To assess the anti-proliferative activity of this compound on various cancer cell lines.
Protocol:
-
Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
This compound was serially diluted in culture medium and added to the cells at final concentrations ranging from 0.01 to 10 µM.
-
Cells were incubated with the compound for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well.
-
The plates were incubated for 2-4 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells.
-
IC50 values were determined from the dose-response curves using a non-linear regression model.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Female athymic nude mice (4-6 weeks old) were used for the study.
-
Human cancer cells (e.g., U87 glioblastoma cells) were harvested and resuspended in a 1:1 mixture of culture medium and Matrigel.
-
A total of 5 x 10^6 cells were subcutaneously injected into the flank of each mouse.
-
Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Mice were then randomized into treatment and control groups.
-
This compound was formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for intraperitoneal administration.
-
The treatment group received daily intraperitoneal injections of this compound at a specified dose (e.g., 50 mg/kg).
-
The control group received daily intraperitoneal injections of the vehicle.
-
Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²)/2.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
References
Downstream Effects of PLK2 Inhibition by ON1231320: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the downstream cellular and molecular effects following the inhibition of Polo-like kinase 2 (PLK2) by the selective inhibitor, ON1231320. This document details the mechanism of action of this compound, its impact on cell cycle progression, induction of apoptosis, and its role in the oxidative stress response pathway. Quantitative data from various preclinical studies are summarized, and detailed protocols for key experimental assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the subject matter.
Introduction to PLK2 and this compound
Polo-like kinases (PLKs) are a family of serine/threonine kinases that play crucial roles in cell cycle regulation, mitosis, and cellular stress responses.[1][2] Among the five members of the PLK family, PLK2 has emerged as a significant target in cancer therapy due to its multifaceted roles in cellular processes.[3][4] PLK2 is involved in centriole duplication at the G1/S transition, mitotic spindle formation, and has been identified as a p53 target gene.[3][4]
This compound is a potent and highly selective small molecule inhibitor of PLK2.[5] It exhibits minimal activity against other PLK isoforms, making it a valuable tool for elucidating the specific functions of PLK2 and a promising candidate for targeted cancer therapy.[2] This guide explores the downstream consequences of PLK2 inhibition by this compound.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily through the induction of cell cycle arrest and apoptosis. By selectively inhibiting the kinase activity of PLK2, this compound disrupts critical cellular processes that are often dysregulated in cancer cells.
Cell Cycle Arrest at G2/M Phase
Inhibition of PLK2 by this compound leads to a block in cell cycle progression at the G2/M phase.[5] This arrest prevents cancer cells from entering mitosis, ultimately leading to a cessation of proliferation.
Induction of Apoptosis
Prolonged cell cycle arrest and cellular stress induced by this compound trigger the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP).
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies on the efficacy of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) | Selectivity |
| PLK2 | 0.31 [5] | Highly Selective |
| PLK1 | >10[4] | >32-fold vs. PLK2 |
| PLK3 | >10[4] | >32-fold vs. PLK2 |
| PLK4 | >10[2] | >32-fold vs. PLK2 |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | 0.035 - 0.2[4] |
| MCF-7 | Breast Cancer | 0.035 - 0.2[4] |
| BT474 | Breast Cancer | 0.035 - 0.2[4] |
| SK-OV-3 | Ovarian Cancer | 0.035 - 0.2[4] |
| MIA-PaCa-2 | Pancreatic Cancer | 0.035 - 0.2[4] |
| SK-MEL-28 | Melanoma | 0.035 - 0.2[4] |
| A549 | Lung Cancer | 0.035 - 0.2[4] |
| U87MG | Glioblastoma | 0.2 (at 24h)[2] |
| U251MG | Glioblastoma | 0.2 (at 24h)[2] |
| COLO-205 | Colon Cancer | 0.035 - 0.2[4] |
| HELA | Cervical Cancer | 0.035 - 0.2[4] |
| H1975 | Lung Cancer | 0.035 - 0.2[4] |
| RAJI | Burkitt's Lymphoma | 0.035 - 0.2[4] |
| K562 | Chronic Myelogenous Leukemia | 0.035 - 0.2[4] |
| GRANTA-519 | Mantle Cell Lymphoma | 0.035 - 0.2[4] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |
| MDAMB-231 | Triple-Negative Breast Cancer | 75 mg/kg, IP, Q2D for 20 days | Significant inhibition | MCE HY-100789 |
| U87MG | Glioblastoma | 50 mg/kg, IP, daily for 2 weeks | Remarkable reduction | [2] |
Downstream Signaling Pathways Affected by PLK2 Inhibition
Cell Cycle Regulation and Centriole Duplication
PLK2 plays a pivotal role in the G1/S phase transition and is essential for centriole duplication.[3][6] It is co-regulated by CDK2/Cyclin E and CDK2/Cyclin A complexes, as well as PLK4.[3] PLK2 substrates in this process include Fbxw7 and CPAP.[4][6][7] Inhibition of PLK2 disrupts this process, leading to cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma | Aging [aging-us.com]
- 3. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Plk2 regulates centriole duplication through phosphorylation-mediated degradation of Fbxw7 (human Cdc4) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ON1231320 (CAS Number 1312471-39-8): A Selective PLK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ON1231320 is a potent and highly specific small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase implicated in cell cycle regulation and tumorigenesis. Structurally identified as 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, this compound demonstrates significant anti-tumor activity across a range of cancer cell lines. Its mechanism of action involves the induction of G2/M phase cell cycle arrest, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, pharmacological properties, and key experimental data related to this compound, serving as a valuable resource for researchers in oncology and drug discovery.
Introduction
The Polo-like kinase (PLK) family, comprising five members (PLK1-5), plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] While PLK1 has been extensively studied as a target for cancer therapy, the specific roles of other PLK isoforms are still under investigation. PLK2, also known as serum-inducible kinase (Snk), is involved in centriole duplication and is regulated by the p53 tumor suppressor.[2] Its dysregulation has been linked to various cancers, making it an attractive target for therapeutic intervention.
This compound has emerged as a first-in-class, highly selective inhibitor of PLK2.[1] Its ability to induce apoptosis in a wide array of tumor cells with minimal effect on normal cells highlights its potential as a targeted anti-cancer agent.[2] This document aims to consolidate the available technical information on this compound to facilitate further research and development.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1312471-39-8 |
| Molecular Formula | C₂₂H₁₅F₂N₅O₃S |
| Molecular Weight | 467.45 g/mol |
| Appearance | Powder |
| Synonyms | 7ao, ON 1231320 |
| Solubility | Soluble in DMSO (46 mg/mL)[3] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by specifically inhibiting the kinase activity of PLK2.[4] This inhibition disrupts the normal progression of the cell cycle, primarily causing an arrest in the G2/M phase.[4] The prolonged arrest at this checkpoint triggers a cellular program of apoptotic cell death, a hallmark of effective cancer therapies.[4]
The proposed signaling pathway for this compound's action is depicted below:
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC₅₀ (µM) | Selectivity vs PLK2 |
| PLK2 | 0.31 [4] | - |
| PLK1 | >10[2] | >32-fold |
| PLK3 | >10[2] | >32-fold |
| PLK4 | >10[2] | >32-fold |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| U251MG | Glioblastoma | ~0.2 (at 72h)[5] |
| U87MG | Glioblastoma | ~0.2 (at 72h)[5] |
| MDAMB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but significant growth inhibition observed[2] |
| Various other cancer cell lines | Multiple | 0.035 - 0.2[2] |
Table 3: In Vivo Efficacy in Xenograft Models
| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer | MDAMB-231 | 75 mg/kg, IP, Q2D | 86.5% | [2] |
| Glioblastoma | U87MG | 50 mg/kg, IP, daily | Significant reduction | [5] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound. For detailed, step-by-step instructions, it is recommended to consult the primary literature.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For specific reagents, reaction conditions, and purification methods, refer to Reddy et al., Bioorg Med Chem. 2016.[2]
In Vitro Kinase Inhibition Assay
-
Principle: To determine the concentration of this compound required to inhibit 50% of PLK2 kinase activity (IC₅₀).
-
Methodology:
-
Recombinant PLK2 enzyme is incubated with a specific substrate and ATP.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a radiometric or fluorescence-based method.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability and Proliferation Assays
-
Principle: To assess the effect of this compound on the growth and viability of cancer cell lines.
-
Methodology (e.g., MTT or CellTiter-Glo® Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well.
-
The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.
-
IC₅₀ values are determined from the resulting dose-response curves.
-
Cell Cycle Analysis
-
Principle: To determine the cell cycle phase at which this compound induces arrest.
-
Methodology (Flow Cytometry):
-
Cells are treated with this compound for a defined period.
-
Cells are harvested, fixed, and permeabilized.
-
The cellular DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The distribution of cells in G0/G1, S, and G2/M phases is quantified.
-
Apoptosis Assays
-
Principle: To confirm that cell death induced by this compound occurs via apoptosis.
-
Methodology (e.g., Annexin V/PI Staining or Western Blot for Cleaved PARP):
-
Annexin V/PI Staining: Apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is used to identify necrotic cells. Cells are stained and analyzed by flow cytometry.
-
Western Blot: The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cleaved PARP.[5]
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors are excised and may be used for further analysis.
-
Conclusion
This compound is a promising, highly selective PLK2 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, involving G2/M cell cycle arrest and induction of apoptosis, makes it a compelling candidate for further preclinical and potentially clinical development. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing cancer therapeutics. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted.
References
- 1. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of ON1231320: A Selective PLK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for ON1231320, a potent and selective inhibitor of Polo-like kinase 2 (PLK2). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research.
Core Compound Characteristics
This compound, also known as 7ao, is an arylsulfonyl pyrido-pyrimidinone that has demonstrated significant potential as an anti-cancer agent.[1] It functions as a highly specific inhibitor of PLK2, a serine/threonine kinase involved in the regulation of the cell cycle.[1]
Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of PLK2.[2] This inhibition disrupts the normal progression of the cell cycle, specifically causing an arrest in the G2/M phase.[1] This disruption ultimately leads to mitotic catastrophe and the induction of apoptosis (programmed cell death) in cancer cells.[1][2] Notably, this compound has shown high selectivity for PLK2, with significantly less activity against other Polo-like kinases such as PLK1, PLK3, and PLK4.[3]
Signaling Pathway
The primary signaling pathway affected by this compound is the PLK2-mediated cell cycle regulation pathway. PLK2 plays a crucial role in centriole duplication during the S phase and is involved in the G2/M checkpoint. By inhibiting PLK2, this compound disrupts these processes, leading to cell cycle arrest and apoptosis. The p53 tumor suppressor protein is a known upstream regulator of PLK2, and there is evidence of crosstalk between the PLK2 and mTOR signaling pathways.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (µM) |
| PLK2 | 0.31 |
| PLK1 | >10[3] |
| PLK3 | >10[3] |
| PLK4 | >10[3] |
Table 2: In Vitro Anti-proliferative Activity (GI50, µM)
| Cell Line | Cancer Type | GI50 (µM) |
| DU145 | Prostate | 0.075[2] |
| MCF-7 | Breast | 0.075[2] |
| BT474 | Breast | 0.1[2] |
| SK-OV-3 | Ovarian | 0.035 - 0.2[3] |
| MIA-PaCa-2 | Pancreatic | 0.035 - 0.2[3] |
| SK-MEL-28 | Melanoma | 0.035 - 0.2[3] |
| A549 | Lung | 0.035 - 0.2[3] |
| U87 | Glioblastoma | 0.035 - 0.2[3] |
| COLO-205 | Colon | 0.035 - 0.2[3] |
| HELA | Cervical | 0.035 - 0.2[3] |
| H1975 | Lung | 0.035 - 0.2[3] |
| RAJI | Burkitt's Lymphoma | 0.035 - 0.2[3] |
| U205 | - | 0.035 - 0.2[3] |
| K562 | Chronic Myelogenous Leukemia | 0.035 - 0.2[3] |
| GRANTA-519 | Mantle Cell Lymphoma | 0.035 - 0.2[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments conducted to evaluate the preclinical efficacy of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PLK2 and other related kinases.
Methodology:
-
Reagents: Recombinant human PLK kinases, appropriate kinase buffer, ATP, and a suitable substrate (e.g., casein or a specific peptide).
-
Procedure: a. A reaction mixture is prepared containing the kinase, buffer, and substrate in a 96-well plate. b. Serial dilutions of this compound (or vehicle control) are added to the wells. c. The kinase reaction is initiated by the addition of ATP. d. The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes). e. The reaction is stopped, and kinase activity is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate (B84403) into the substrate) or luminescence-based assays that quantify the amount of ATP remaining. f. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (GI50) Assay
Objective: To determine the concentration of this compound that causes 50% inhibition of cell growth (GI50) in various cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay such as MTT, MTS, or CellTiter-Glo. These assays measure metabolic activity, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance or luminescence values are measured using a plate reader. The GI50 value is determined by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., U87MG glioblastoma cells) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intraperitoneal or oral) at a defined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are also monitored to assess toxicity.
-
Data Analysis: Tumor volumes are plotted over time for both treatment and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Summary and Future Directions
The preclinical data for this compound strongly support its development as a selective PLK2 inhibitor for cancer therapy. Its potent in vitro activity against a broad range of cancer cell lines and demonstrated in vivo efficacy in tumor xenograft models highlight its therapeutic potential. The high selectivity of this compound for PLK2 over other PLK family members suggests a favorable safety profile.
Further preclinical studies should focus on elucidating the detailed molecular mechanisms downstream of PLK2 inhibition, exploring potential synergistic combinations with other anti-cancer agents, and conducting comprehensive pharmacokinetic and toxicology studies to support its transition into clinical development.
References
ON1231320 and Mitotic Catastrophe in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the polo-like kinase 2 (PLK2) inhibitor, ON1231320, and its role in inducing mitotic catastrophe in cancer cells. This document consolidates key quantitative data, detailed experimental protocols from cited research, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Concepts: this compound and Mitotic Catastrophe
This compound is a potent and selective small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis.[1][2] PLK2 is involved in centriole duplication, mitotic spindle formation, and the spindle assembly checkpoint.[3][4] By inhibiting PLK2, this compound disrupts these processes, leading to errors in mitosis.
Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis.[1][4] It is characterized by aberrant nuclear morphology, including the formation of giant cells with multiple micronuclei.[4] This process serves as an oncosuppressive mechanism to eliminate cells that fail to complete mitosis correctly, thereby preventing aneuploidy and genomic instability.[1][4] this compound has been shown to induce mitotic catastrophe and subsequent apoptosis in various cancer cell lines, making it a compound of interest for cancer therapy.[2][5]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U251MG | Glioblastoma | ~200 | [6] |
| U87MG | Glioblastoma | ~200 | [6] |
| K562 | Chronic Myelogenous Leukemia | Not specified | [2] |
| GRANTA-519 | Mantle Cell Lymphoma | Not specified | [2] |
In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| U87MG Xenograft | 50 mg/kg this compound, daily i.p. | Remarkable reduction in tumor growth | [6] |
Signaling Pathways and Experimental Workflows
This compound-Induced Mitotic Catastrophe Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound inhibits PLK2 and induces mitotic catastrophe.
Caption: this compound inhibits PLK2, leading to mitotic catastrophe.
Experimental Workflow for Assessing this compound Efficacy
The diagram below outlines a typical experimental workflow to evaluate the effects of this compound on cancer cells.
Caption: Workflow for evaluating this compound's effects on cancer cells.
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U251MG and U87MG, chronic myelogenous leukemia cell line K562, and mantle cell lymphoma cell line GRANTA-519 can be used.[2][6]
-
Media: K562 and GRANTA-519 cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[2] U251MG and U87MG cells are cultured in DMEM supplemented with 10% FBS.[2][6]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound against PLK2.
-
Reaction Setup: In a microplate, combine recombinant PLK2 enzyme with a suitable buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, DTT, and ATP).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.
-
Substrate Addition: Initiate the kinase reaction by adding a specific peptide substrate for PLK2.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution such as EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection: Quantify the phosphorylated substrate. This can be achieved using methods such as radioactive labeling with [γ-32P]ATP followed by autoradiography, or by using phosphorylation-specific antibodies in an ELISA-based format.
-
IC50 Determination: Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., U251MG, U87MG) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 nM) for different time points (e.g., 24, 48, 72 hours).[6]
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PLK2 and cleaved PARP overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for Mitotic Spindle Analysis
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin overnight at 4°C to visualize the mitotic spindle.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject U87MG cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).[6]
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Drug Administration: Administer this compound (e.g., 50 mg/kg, daily) or vehicle control via intraperitoneal injection.[6]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
References
- 1. Silencing of the Novel p53 Target Gene Snk/Plk2 Leads to Mitotic Catastrophe in Paclitaxel (Taxol)-Exposed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Mitotic Catastrophe Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: ON1231320 In Vitro Assays
Introduction
ON1231320 is a potent and highly specific inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase crucial for cell cycle regulation.[1][2][3] As a member of the polo-like kinase family, PLK2 plays a significant role in centriole duplication at the G1/S transition, and its activity is tightly regulated by complexes such as CDK2/cyclin E and CDK2/cyclin A.[2] this compound, an arylsulfonyl pyrido-pyrimidinone, selectively targets PLK2, leading to a blockage of cell cycle progression in the G2/M phase, which ultimately induces mitotic catastrophe and apoptotic cell death in tumor cells.[1][2][3] Notably, it shows minimal inhibitory activity against other PLK isoforms like PLK1, PLK3, and PLK4, making it a valuable tool for studying the specific functions of PLK2 in cancer biology and other cellular processes.[2] These application notes provide an overview of standard in vitro protocols to characterize the activity of this compound.
Mechanism of Action Overview
This compound acts as an ATP-competitive inhibitor of PLK2. By binding to the kinase domain, it prevents the phosphorylation of PLK2 substrates that are essential for the proper execution of mitosis. This disruption of the cell cycle leads to apoptosis, a form of programmed cell death, which has been observed across a wide range of cancer cell lines.[2] Studies have confirmed that its mechanism is distinct from tubulin poisons, as it does not inhibit tubulin polymerization.[2]
Quantitative Data
The following tables summarize the inhibitory activity of this compound against PLK family kinases and its anti-proliferative effects on various cancer cell lines.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 Value (µM) | Selectivity vs. PLK2 |
| PLK2 | 0.31 | - |
| PLK1 | >10 | >32-fold |
| PLK3 | >10 | >32-fold |
| PLK4 | >10 | >32-fold |
| Data sourced from MedchemExpress and Immune System Research.[1][2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Range (µM) |
| DU145 | Prostate Cancer | 0.035 - 0.2 |
| MCF-7 | Breast Cancer | 0.035 - 0.2 |
| BT474 | Breast Cancer | 0.035 - 0.2 |
| SK-OV-3 | Ovarian Cancer | 0.035 - 0.2 |
| MIA-PaCa-2 | Pancreatic Cancer | 0.035 - 0.2 |
| SK-MEL-28 | Melanoma | 0.035 - 0.2 |
| A549 | Lung Cancer | 0.035 - 0.2 |
| U87MG | Glioblastoma | 0.035 - 0.2 |
| COLO-205 | Colorectal Cancer | 0.035 - 0.2 |
| HeLa | Cervical Cancer | 0.035 - 0.2 |
| H1975 | Lung Cancer | 0.035 - 0.2 |
| RAJI | Burkitt's Lymphoma | 0.035 - 0.2 |
| U2OS | Osteosarcoma | 0.035 - 0.2 |
| K562 | Myelogenous Leukemia | 0.035 - 0.2 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.035 - 0.2 |
| This table represents a general IC50 range reported for a panel of 16 tumor cell lines.[2] |
Experimental Protocols
Here are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of this compound.
Protocol 1: In Vitro PLK2 Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PLK2 enzyme.
Materials:
-
Recombinant human PLK2 enzyme
-
Kinase buffer (e.g., 20 mM TRIS-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)[4]
-
ATP solution
-
Peptide substrate for PLK2 (e.g., a generic serine/threonine kinase substrate or a specific PLK2 substrate)
-
This compound stock solution (in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white assay plates
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from 100 µM. Also, prepare a DMSO-only control.
-
Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 25 nL of the serially diluted this compound or DMSO control to the appropriate wells.
-
Add 2.5 µL of a 2x PLK2 enzyme and 2x substrate peptide mix (prepared in kinase buffer) to each well.
-
Gently mix the plate and incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2x ATP solution (prepared in kinase buffer) to each well to start the reaction. The final ATP concentration should be at or near its Km for PLK2.
-
Incubate the plate for 1 hour at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Incubate as required by the detection kit.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation (CCK-8) Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.[5][6]
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT)
-
96-well clear cell culture plates
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–8,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[5]
-
Viability Measurement (CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1–3 hours at 37°C until the color develops.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 3: Western Blot for Apoptosis Marker (Cleaved PARP)
This protocol is used to detect the induction of apoptosis by this compound by measuring the levels of cleaved Poly (ADP-ribose) polymerase (PARP).[5]
Materials:
-
Cancer cell line cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved PARP, anti-total PARP, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells in 6-well plates with various concentrations of this compound (e.g., 0, 100, 200 nM) for 24-48 hours.[5]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP (and loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
An increase in the cleaved PARP band indicates the induction of apoptosis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. selleckchem.com [selleckchem.com]
- 4. protocols.io [protocols.io]
- 5. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ON1231320 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON1231320 is a potent and highly specific inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during the G2/M phase, and in cellular stress responses.[1][2][3] Inhibition of PLK2 by this compound has been shown to block tumor cell cycle progression, leading to apoptosis, making it a compound of significant interest in cancer research and drug development.[1][2] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 467.45 g/mol | [1] |
| Formula | C₂₂H₁₅F₂N₅O₃S | [1] |
| CAS Number | 1312471-39-8 | [1] |
| Appearance | Solid | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | 0.035 - 0.2 |
| MCF-7 | Breast Cancer | 0.035 - 0.2 |
| BT474 | Breast Cancer | 0.035 - 0.2 |
| SK-OV-3 | Ovarian Cancer | 0.035 - 0.2 |
| MIA-PaCa-2 | Pancreatic Cancer | 0.035 - 0.2 |
| SK-MEL-28 | Melanoma | 0.035 - 0.2 |
| A549 | Lung Cancer | 0.035 - 0.2 |
| U87MG | Glioblastoma | ~0.2 (at 24h) |
| U251MG | Glioblastoma | ~0.2 (at 24h) |
| COLO-205 | Colorectal Cancer | 0.035 - 0.2 |
| HELA | Cervical Cancer | 0.035 - 0.2 |
| H1975 | Lung Cancer | 0.035 - 0.2 |
| RAJI | Burkitt's Lymphoma | 0.035 - 0.2 |
| U205 | Not Specified | 0.035 - 0.2 |
| K562 | Chronic Myelogenous Leukemia | 0.035 - 0.2 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.035 - 0.2 |
| General | (Specific PLK2 inhibition) | 0.31 |
Note: The IC50 values for the 16 tumor cell lines are presented as a range as per the available data. For U87MG and U251MG, the data indicates significant growth dampening at 200 nM (0.2 µM) at 24 hours.[1][4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
Determine the desired stock concentration. A common stock concentration for in vitro studies is 10 mM.
-
Calculate the required amount of this compound and DMSO.
-
For a 10 mM stock solution, dissolve 4.67 mg of this compound (MW: 467.45 g/mol ) in 1 mL of DMSO.
-
Adjust the amounts proportionally for different volumes.
-
-
Dissolution:
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO.
-
To aid dissolution, vortex the tube and, if necessary, use an ultrasonic bath for a few minutes until the solid is completely dissolved. Visual inspection should confirm a clear solution with no particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 0.01 to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
Materials:
-
Cancer cells treated with this compound
-
Ice-cold phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Extraction:
-
After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding RIPA buffer.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative expression levels of the apoptosis markers. An increase in cleaved PARP and cleaved Caspase-3, and a change in the Bax/Bcl-2 ratio, are indicative of apoptosis induction.[3]
-
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for cell viability assay.
References
Application Notes and Protocols for ON1231320 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON1231320 is a potent and selective inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase involved in the regulation of the cell cycle. Inhibition of PLK2 by this compound leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising candidate for cancer therapy. Preclinical studies in mouse models have demonstrated its efficacy in inhibiting tumor growth, particularly in breast cancer and glioblastoma. This document provides detailed application notes and protocols for the administration of this compound in mouse models, based on currently available data.
Data Presentation
The following tables summarize the quantitative data regarding the in vivo administration and efficacy of this compound in various mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
| Parameter | Value | Reference |
| Cell Line | MDAMB-231 | |
| Mouse Strain | Nude mice | |
| Tumor Implantation | Subcutaneous | |
| Treatment Start | Tumor volume of ~70 mm³ | |
| Compound | This compound | |
| Dosage | 75 mg/kg | |
| Administration Route | Intraperitoneal (IP) | |
| Dosing Schedule | Every other day (Q2D) | |
| Tumor Growth Inhibition | 86.5% |
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Parameter | Value | Reference |
| Cell Line | U87MG | |
| Mouse Strain | BALB/c Nude mice | |
| Tumor Implantation | Subcutaneous | |
| Treatment Start | Two weeks after tumor cell inoculation | |
| Compound | This compound | |
| Dosage | 50 mg/kg | |
| Administration Route | Intraperitoneal (IP) | |
| Dosing Schedule | Daily (q.d.) | |
| Outcome | Remarkable reduction in tumor growth |
Pharmacokinetic Data
Detailed pharmacokinetic parameters for this compound in mice (e.g., Cmax, Tmax, AUC, half-life) are not extensively reported in publicly available literature. However, it is noted that this compound is poorly water-soluble and has low oral bioavailability in rodents. To address this, a nanosuspension formulation (referred to as GBO-006) has been developed, which has been shown to significantly improve Cmax and AUC in both rats and mice following intravenous and intraperitoneal administration.
Signaling Pathway
This compound selectively inhibits PLK2, which plays a crucial role in cell cycle progression, particularly during mitosis. The simplified signaling pathway is depicted below.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
This protocol provides two options for formulating this compound, which is poorly soluble in aqueous solutions, for in vivo administration.
Option A: DMSO-based Formulation
Note: While a 100% DMSO formulation has been mentioned for a related compound, it is generally advisable to use a co-solvent system to minimize potential toxicity.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile water for injection or saline
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 15 mg of this compound in 1 mL of DMSO to get a 15 mg/mL stock.
-
In a sterile tube, add the desired volume of the this compound/DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is to have a final concentration of 40% PEG300.
-
Add Tween 80 to the mixture, typically to a final concentration of 5%.
-
Add sterile water or saline to reach the final desired volume and concentration. A common vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.
-
Vortex the solution thoroughly until it is a clear and homogenous solution or a fine suspension.
-
This formulation should be prepared fresh before each administration.
-
Option B: SBE-β-CD-based Formulation
-
Materials:
-
This compound powder
-
DMSO, sterile, cell culture grade
-
Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD)
-
Sterile saline
-
-
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Store at 4°C for up to one week.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, add 1 part of the this compound/DMSO stock to 9 parts of the 20% SBE-β-CD solution (final DMSO concentration of 10%).
-
Vortex thoroughly. The resulting solution will likely be a suspended solution.
-
This formulation is suitable for intraperitoneal injection.
-
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound.
Application Notes and Protocols for Cell Cycle Analysis Using ON1231320
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ON1231320, a highly specific Polo-like kinase 2 (PLK2) inhibitor, for cell cycle analysis in cancer research. Detailed protocols for key experiments, data presentation guidelines, and visualizations of the relevant signaling pathway and experimental workflow are included to facilitate robust and reproducible research.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation.[1][2] Dysregulation of PLK2 activity has been implicated in the development and progression of various cancers. This compound exerts its anti-cancer effects by inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in tumor cells.[2][3] Its high specificity for PLK2 over other PLK family members makes it a valuable tool for dissecting the specific roles of PLK2 in cellular processes and for investigating its potential as a therapeutic target.[2]
Mechanism of Action: this compound functions as an ATP-competitive inhibitor of PLK2, blocking its kinase activity.[3] PLK2 is involved in critical cell cycle events, including centriole duplication and mitotic entry. By inhibiting PLK2, this compound disrupts these processes, leading to a halt in cell cycle progression at the G2/M transition and subsequent programmed cell death.[2][4]
Data Presentation
Quantitative analysis of cell cycle distribution is essential for evaluating the efficacy of cell cycle inhibitors. The following table provides a template for presenting data from a cell cycle analysis experiment investigating the effect of this compound on a cancer cell line. While specific quantitative data for this compound's effect on cell cycle distribution percentages was not available in the search results, this table illustrates how such data should be structured for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution of [Cancer Cell Line Name] Cells
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (e.g., DMSO) | 0 | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [e.g., 0.1] | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [e.g., 0.5] | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [e.g., 1.0] | 24 | [Insert Data] | [Insert Data] | [Insert Data] |
| Vehicle Control (e.g., DMSO) | 0 | 48 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [e.g., 0.1] | 48 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [e.g., 0.5] | 48 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [e.g., 1.0] | 48 | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cancer cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., adherent or suspension cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates or flasks
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in 6-well plates or T-25 flasks at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
For suspension cells, seed the cells in appropriate flasks at a recommended density for logarithmic growth.
-
-
Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment (for adherent cells) and recovery.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol details the steps for preparing cells treated with this compound for cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry.[5][6]
Materials:
-
Treated and control cells from Protocol 1
-
PBS (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Carefully remove the medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this washing step once.
-
Fixation:
-
Centrifuge the washed cells at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube for fixation.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for overnight storage.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to pellet.
-
Discard the ethanol and wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (final concentration of 100 µg/mL).
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Visualizations
PLK2 Signaling Pathway in Cell Cycle Regulation
Caption: Simplified signaling pathway of PLK2 in cell cycle regulation and the inhibitory action of this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: Step-by-step experimental workflow for analyzing the effects of this compound on the cell cycle.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
Application Notes and Protocols: Synergistic Antitumor Activity of ON1231320 in Combination with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
ON1231320 is a potent and selective inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. Paclitaxel (B517696) is a well-established chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis. Preclinical studies have indicated a synergistic relationship between the inhibition of PLK2 and microtubule stabilization, suggesting that the combination of this compound and paclitaxel may offer enhanced therapeutic efficacy in various cancer types. These application notes provide a comprehensive overview of the mechanisms of action, protocols for in vitro and in vivo combination studies, and illustrative data for the synergistic interaction between this compound and paclitaxel.
Mechanisms of Action
This compound: The PLK2 Inhibitor
This compound selectively inhibits PLK2, a key regulator of centriole duplication and mitotic progression. Inhibition of PLK2 disrupts the normal cell cycle, leading to mitotic catastrophe and apoptosis in cancer cells.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.
Synergistic Interaction: A Dual Assault on Mitosis
The combination of this compound and paclitaxel creates a powerful synergistic effect by targeting two critical aspects of mitosis. Paclitaxel's disruption of microtubule dynamics creates a cellular state that is highly dependent on mitotic checkpoint integrity. The subsequent inhibition of PLK2 by this compound compromises this checkpoint, leading to a catastrophic failure of mitosis and enhanced cancer cell death.
Data Presentation
Illustrative Data: The following tables present hypothetical, yet representative, quantitative data for the combination of this compound and paclitaxel. This data is for illustrative purposes to demonstrate the expected synergistic effects and should be replaced with experimentally derived data.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel in Human Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) - Single Agent | IC50 (nM) - Combination (Illustrative) |
| MCF-7 (Breast Cancer) | This compound | 150 | 50 |
| Paclitaxel | 10 | 3 | |
| A549 (Lung Cancer) | This compound | 200 | 65 |
| Paclitaxel | 15 | 5 | |
| PANC-1 (Pancreatic Cancer) | This compound | 180 | 60 |
| Paclitaxel | 20 | 7 |
Table 2: Combination Index (CI) Analysis for this compound and Paclitaxel
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Combination Index (CI) at ED50 (Illustrative) | Interpretation |
| MCF-7 | This compound + Paclitaxel | 0.45 | Synergy |
| A549 | This compound + Paclitaxel | 0.52 | Synergy |
| PANC-1 | This compound + Paclitaxel | 0.48 | Synergy |
Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model (Illustrative)
| Treatment Group | Dose | Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | +250 | 0 |
| This compound | 50 mg/kg | +150 | 40 |
| Paclitaxel | 10 mg/kg | +125 | 50 |
| This compound + Paclitaxel | 50 mg/kg + 10 mg/kg | +25 | 90 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel, alone and in combination.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PANC-1)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and paclitaxel in complete medium.
-
For single-agent treatment, add 100 µL of each drug dilution to the respective wells.
-
For combination treatment, add 50 µL of this compound and 50 µL of paclitaxel at various concentration ratios.
-
Include vehicle-treated (DMSO) wells as a control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and combination indices using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and paclitaxel, alone and in combination.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, paclitaxel, or the combination at predetermined concentrations (e.g., IC50 values).
-
Incubate for 24-48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry to determine the percentage of apoptotic cells.
In Vivo Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound and paclitaxel combination therapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Paclitaxel formulation for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, combination).
-
Administer treatments according to a predetermined schedule and route (e.g., intraperitoneal or intravenous injection).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Visualizations
Signaling Pathway of Synergistic Action
Caption: Synergistic mechanism of this compound and paclitaxel.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro cell viability and synergy analysis.
Logical Relationship of Drug Combination
Caption: Logical relationship of this compound and paclitaxel combination.
Application Notes and Protocols for ON1231320 in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and the most common primary malignant brain tumor in adults, with a grim prognosis.[1][2] The polo-like kinase (PLK) family of serine/threonine kinases are crucial regulators of the cell cycle and have emerged as promising therapeutic targets in oncology.[1][3] Specifically, Polo-like kinase 2 (PLK2) has been identified as a novel biomarker and therapeutic target in glioma.[3][4] ON1231320 is a selective inhibitor of PLK2, demonstrating anti-tumor properties in glioma cells by dampening cell growth and inducing apoptosis.[1] This document provides detailed experimental protocols for the application of this compound in glioma research, based on preclinical studies.
Mechanism of Action
This compound selectively inhibits the kinase activity of PLK2.[1] In glioma cells, inhibition of PLK2 by this compound leads to a dose- and time-dependent decrease in cell proliferation and viability.[3][5] This is associated with an induction of apoptosis, as evidenced by the increased expression of cleaved poly (ADP-ribose) polymerase (PARP), a well-established marker of programmed cell death.[1] Furthermore, PLK2 inhibition by this compound has been shown to cause G2/M phase arrest in the cell cycle of glioma cells.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound in glioma research.
Table 1: In Vitro Efficacy of this compound on Glioma Cell Lines
| Cell Line | Assay | Concentration (nM) | Time (hours) | Observed Effect |
| U251MG | CCK-8 | 200 | 24, 48, 72 | Significant dampening of cell growth[1] |
| U87MG | CCK-8 | 200 | 24, 48, 72 | Significant dampening of cell growth[1] |
| U251MG | CCK-8 | 0, 100, 200, 300 | 12, 24, 36 | Dose- and time-dependent inhibition of cell proliferation[3] |
| U251MG | Colony Formation | 100 | - | Remarkably lower colony generation[1] |
| U87MG | Colony Formation | 100 | - | Remarkably lower colony generation[1] |
| U251MG | Colony Formation | 0, 50, 100, 200 | 14-21 days | Dose-dependent decrease in number and size of colonies[5] |
| LN229 | Colony Formation | 0, 50, 100, 200 | 14-21 days | Dose-dependent decrease in number and size of colonies[5] |
Table 2: In Vivo Efficacy of this compound in a Glioma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Administration Route | Study Duration | Observed Effect |
| BALB/c Nude Mice | U87MG | This compound | 50 mg/kg | Intraperitoneal (daily) | Treatment initiated 2 weeks post-inoculation | Remarkable reduction in tumor growth compared to control[1] |
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioma cell lines U87MG, U251MG, and LN229.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (CCK-8)
This protocol is adapted from standard CCK-8 assay procedures and findings from studies on this compound.[1][3][6][7]
References
- 1. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative analysis of polo-like kinase family identifies a prognostic signature and validates PLK2 as a therapeutic target in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative analysis of polo-like kinase family identifies a prognostic signature and validates PLK2 as a therapeutic target in glioma - Zheng - Translational Cancer Research [tcr.amegroups.org]
- 4. Integrative analysis of polo-like kinase family identifies a prognostic signature and validates PLK2 as a therapeutic target in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ptglab.com [ptglab.com]
Application Notes & Protocols: Investigating PLK2 Signaling Pathways with ON1231320
Audience: Researchers, scientists, and drug development professionals.
Introduction to PLK2 and the Inhibitor ON1231320
The Polo-like kinase (PLK) family, comprising five serine/threonine kinases in mammals (PLK1-5), are critical regulators of the cell cycle and stress responses.[1][2] Among them, Polo-like kinase 2 (PLK2), also known as Serum-inducible kinase (SNK), plays a multifaceted role in cellular physiology.[3] It is a key player in centriole duplication during the G1/S phase of the cell cycle and is regulated by upstream factors including CDK2/cyclin complexes and the tumor suppressor p53.[1][4][5]
The role of PLK2 in cancer is complex and appears to be context-dependent. While some studies suggest it functions as a tumor suppressor, particularly in breast and colorectal cancers through pathways involving the mTOR signaling complex, other reports indicate it may have oncogenic roles, for instance in glioblastoma.[2][3][5][6] This dual functionality makes PLK2 a compelling target for investigation.
This compound (also referred to as compound 7ao) is a potent, ATP-mimetic, and highly selective small molecule inhibitor of PLK2.[7][8] Its specificity allows for the precise dissection of PLK2-mediated signaling pathways without the confounding effects of inhibiting other PLK family members.[7][9] These notes provide detailed applications, quantitative data, and experimental protocols for utilizing this compound as a tool to study PLK2 signaling.
This compound: Mechanism of Action
This compound is an arylsulfonyl pyrido-pyrimidinone that selectively inhibits the kinase activity of PLK2.[7][9] By mimicking ATP, it binds to the kinase domain of PLK2, preventing the phosphorylation of its downstream substrates.[8] The primary downstream effect of PLK2 inhibition in cancer cells is the disruption of cell cycle progression, leading to an arrest in the G2/M phase.[7][8] This prolonged mitotic arrest ultimately triggers apoptotic cell death, a process known as mitotic catastrophe.[1][9] This targeted mechanism makes this compound a valuable chemical probe for elucidating the specific functions of PLK2.
References
- 1. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Suppressor PLK2 May Serve as a Biomarker in Triple-Negative Breast Cancer for Improved Response to PLK1 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-Like Kinase 2: From Principle to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plk2 Loss Commonly Occurs in Colorectal Carcinomas but not Adenomas: Relationship to mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. immune-system-research.com [immune-system-research.com]
Troubleshooting & Optimization
ON1231320 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ON1231320.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations up to 46 mg/mL (98.4 mM).[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
Q2: Is this compound soluble in aqueous buffers or cell culture media?
A2: this compound is insoluble in water and ethanol.[1] Therefore, it is not recommended to dissolve it directly in aqueous buffers or cell culture media. For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous medium. It is crucial to ensure that the final DMSO concentration is low enough (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My this compound precipitated when I diluted the DMSO stock solution in my aqueous buffer. What should I do?
A3: Precipitation upon dilution of a DMSO stock in an aqueous medium is a common issue for poorly soluble compounds. Please refer to the troubleshooting guide below for potential solutions.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to one month.[1][2]
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation during dilution of DMSO stock solution | The compound's solubility limit in the aqueous buffer has been exceeded. | - Increase the final volume of the aqueous buffer to lower the final concentration of this compound.- Consider using a formulation with co-solvents or surfactants (see In Vivo Formulation Protocols).- For in vitro studies, ensure rapid mixing during dilution. |
| Cloudy or hazy solution after dissolving in DMSO | The compound may not be fully dissolved, or the DMSO may have absorbed moisture. | - Use gentle warming (e.g., 37°C water bath) and vortexing or sonication to aid dissolution.[2]- Use fresh, anhydrous DMSO.[1] |
| Inconsistent results in biological assays | Poor solubility or precipitation of the compound leading to inaccurate concentrations. | - Visually inspect your solutions for any signs of precipitation before use.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a formulation that enhances solubility and stability. |
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 46 mg/mL (98.4 mM) | Fresh DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| 25 mg/mL | Ultrasonic assistance may be needed.[2] | |
| 10 mM | Readily available as a pre-made solution from some suppliers.[3] | |
| Water | Insoluble | |
| Ethanol | Insoluble |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 467.45 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.67 mg of the compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to facilitate dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Preparation of an In Vivo Formulation (Aqueous-based)
This protocol provides a method for preparing a clear solution for in vivo studies.
-
Prepare a 15 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 15 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL. The final concentration of this compound will be 0.75 mg/mL.
-
This formulation should be prepared fresh and used immediately for optimal results.[1]
Preparation of an In Vivo Formulation (Oil-based)
-
Prepare a 3 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 950 µL of corn oil.
-
Add 50 µL of the 3 mg/mL this compound DMSO stock solution to the corn oil and mix thoroughly. The final concentration of this compound will be 0.15 mg/mL.
Visualized Experimental Workflow and Signaling Pathway
Caption: Workflow for preparing an aqueous-based in vivo formulation of this compound.
Caption: Simplified signaling pathway of the G2/M checkpoint and the inhibitory action of this compound on PLK2.[3][4][5][6][7][8][9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. grokipedia.com [grokipedia.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. G2/M Checkpoints | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 8. Reactome | G2/M Checkpoints [reactome.org]
- 9. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
Optimizing ON1231320 Concentration for Your Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of ON1231320 for experimental use. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent PLK2 inhibitor in your research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the optimization of this compound concentration.
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: A good starting point for a dose-response experiment is to test a broad range of concentrations centered around the known IC50 values. For this compound, the reported IC50 is approximately 0.31 µM, with effective concentrations in some cell lines, such as glioma cells, being as low as 200 nM.[1][2] Therefore, a suggested starting range would be from 10 nM to 10 µM to cover a wide spectrum of potential sensitivities.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[3][4] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered compound in fresh, anhydrous DMSO. It is crucial to use fresh DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[3] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo experiments, a fresh working solution should be prepared on the day of use.[1]
Q3: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to this:
-
High Cell Line Sensitivity: The cell line you are using may be particularly sensitive to PLK2 inhibition. In this case, you should test an even lower range of concentrations in your dose-response experiment.
-
Solvent Cytotoxicity: The concentration of the solvent (DMSO) in your final working solution might be too high. It is recommended to keep the final DMSO concentration in the cell culture medium at or below 0.1% to minimize solvent-induced toxicity.
-
Compound Precipitation: If the inhibitor precipitates out of solution in the cell culture medium, it can lead to non-specific cytotoxic effects. Ensure that the compound is fully dissolved in the medium before adding it to the cells.
Q4: I am not seeing any effect of this compound on my cells, even at high concentrations. What should I do?
A4: This could be due to several reasons:
-
Insufficient Concentration or Incubation Time: The concentration range you tested may be too low for your specific cell line, or the incubation time may be too short for the inhibitor to exert its effects. Try extending the incubation period (e.g., 48 or 72 hours) and testing a higher concentration range (e.g., up to 50 µM).
-
Inhibitor Instability: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. Prepare a fresh stock solution and repeat the experiment.
-
Cell Line Resistance: The chosen cell line might be resistant to PLK2 inhibition. Confirm the expression of PLK2 in your cell line via methods like western blotting.
Q5: How can I be sure that the observed effects are due to the inhibition of PLK2 and not off-target effects?
A5: While this compound is a highly specific PLK2 inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations. To confirm the specificity of the observed phenotype, you can:
-
Perform a Rescue Experiment: If possible, transfect your cells with a drug-resistant mutant of PLK2. If the observed effect is on-target, the resistant mutant should rescue the phenotype.
-
Analyze Downstream Targets: Use western blotting to examine the phosphorylation status of known downstream targets of PLK2. A decrease in the phosphorylation of these targets would indicate on-target activity.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. This data can be used as a reference for designing your own dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| General | Various | 0.31 | [1] |
| U251MG | Glioma | 0.2 | [2] |
| U87MG | Glioma | 0.2 | [2] |
Key Signaling Pathway and Experimental Workflow
To effectively use this compound, it is important to understand its mechanism of action and the workflow for determining its optimal concentration.
PLK2 Signaling Pathway
This compound functions by inhibiting Polo-like kinase 2 (PLK2), a key regulator of the cell cycle. PLK2 plays a crucial role in centriole duplication and the G1/S phase transition. By inhibiting PLK2, this compound disrupts these processes, leading to mitotic catastrophe and apoptosis in cancer cells.
Caption: A diagram illustrating the role of PLK2 in the cell cycle and its inhibition by this compound.
Experimental Workflow for Concentration Optimization
The following workflow outlines the steps for determining the optimal concentration of this compound for your experiments using a cell viability assay.
Caption: A step-by-step workflow for determining the optimal concentration of this compound.
Detailed Experimental Protocol: Dose-Response Curve using MTT Assay
This protocol provides a detailed methodology for performing a dose-response experiment to determine the IC50 of this compound in your cell line of interest.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: a. Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in anhydrous DMSO. b. Aliquot the stock solution into smaller, single-use vials and store at -20°C.
-
Cell Seeding: a. Harvest and count your cells. b. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium). c. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Compound Treatment: a. Prepare a series of dilutions of this compound in complete cell culture medium from your 10 mM stock. A common approach is to perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., 10 µM to 0.5 nM). b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: a. Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells (medium only) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control. d. Plot the percentage of cell viability against the logarithm of the this compound concentration. e. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
References
preventing ON1231320 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for preventing the degradation of ON1231320 in solution.
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Aqueous Solutions
Symptoms:
-
Diminished or complete loss of expected biological activity in cell-based or biochemical assays.
-
Inconsistent results between experiments or over time.
-
Precipitation or cloudiness observed in the working solution.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Rationale |
| Hydrolysis | Maintain a neutral to slightly basic pH (7.0-8.0) for aqueous buffers. Prepare fresh solutions before each experiment. | The arylsulfonyl group in this compound may be susceptible to hydrolysis, particularly under acidic conditions, leading to cleavage of the sulfonamide bond. |
| Precipitation | Ensure the final concentration of DMSO is sufficient to maintain solubility but non-toxic to cells (typically <0.5%). Prepare working solutions by adding the DMSO stock solution to the aqueous buffer with vigorous mixing. | This compound is insoluble in water.[1] Diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate if its solubility limit is exceeded. |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light during experimental setup. | The pyridopyrimidinone core structure in this compound may be susceptible to degradation upon exposure to light, particularly UV wavelengths. |
| Adsorption to Plastics | Use low-protein-binding microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer, if compatible with the assay. | Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in solution. |
| Oxidation | Degas aqueous buffers before use. For long-term storage of aqueous solutions (if unavoidable), consider purging the headspace of the vial with an inert gas like argon or nitrogen. | Although less common for this chemical structure, oxidative degradation can occur in the presence of dissolved oxygen, especially if trace metal ions are present. |
Illustrative Stability Data for this compound in Aqueous Buffer
The following table provides hypothetical stability data for this compound under various conditions to illustrate how such data would be presented. Actual stability should be determined experimentally.
| Condition | Time (hours) | % Remaining this compound (Hypothetical) |
| pH 5.0, 37°C, Dark | 24 | 85% |
| pH 7.4, 37°C, Dark | 24 | 98% |
| pH 8.5, 37°C, Dark | 24 | 99% |
| pH 7.4, 37°C, Ambient Light | 24 | 90% |
| pH 7.4, 4°C, Dark | 72 | >99% |
| Multiple Freeze-Thaw Cycles (-20°C to RT) | 5 cycles | 97% |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in 100% anhydrous DMSO (e.g., 10 mM or higher, depending on solubility limits).
Q2: How should I store the solid compound and stock solutions of this compound?
A2:
-
Solid (Powder): Store at -20°C for up to 3 years.[1]
-
DMSO Stock Solution: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1]
Q3: My this compound solution has turned a different color. Can I still use it?
A3: A change in color often indicates chemical degradation. It is strongly recommended to discard the solution and prepare a fresh one from solid material to ensure the integrity of your experimental results.
Q4: How can I confirm if my this compound is degrading in my experiment?
A4: You can perform a stability study by incubating your this compound working solution under your experimental conditions (e.g., in cell culture media at 37°C). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound using a validated analytical method such as HPLC or LC-MS/MS.
Q5: What are the likely degradation products of this compound?
A5: While specific degradation products for this compound have not been reported in the literature, based on its chemical structure, potential degradation could occur via hydrolysis of the sulfonamide bond. This would lead to the separation of the arylsulfonyl and the pyrido-pyrimidinone moieties.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer by HPLC
Objective: To determine the stability of this compound in a specific aqueous buffer over time under defined temperature and light conditions.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Low-protein-binding microcentrifuge tubes
-
Incubator and/or light-controlled environment
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Preparation of Working Solution: Dilute the stock solution into the desired aqueous buffer to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. Centrifuge to precipitate any salts and transfer the supernatant to an HPLC vial. This is your T=0 sample.
-
Incubation: Aliquot the remaining working solution into several microcentrifuge tubes, one for each time point and condition to be tested (e.g., 37°C in the dark, room temperature with light exposure).
-
Time-Point Sampling: At each designated time point (e.g., 1, 4, 8, 24, 48 hours), remove one tube for each condition and process it as described in step 3.
-
HPLC Analysis: Analyze all samples by a validated HPLC method. The percentage of this compound remaining at each time point is calculated by comparing the peak area of the parent compound to the peak area at T=0.
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Visualizations
References
troubleshooting ON1231320 off-target effects
This guide provides researchers, scientists, and drug development professionals with information and troubleshooting strategies for experiments involving the Polo-like kinase 2 (PLK2) inhibitor, ON1231320.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly specific ATP-competitive inhibitor of Polo-like kinase 2 (PLK2).[1][2][3] Its primary mechanism is to block the kinase activity of PLK2, which plays a crucial role in cell cycle progression, particularly in centriole duplication at the G1/S border.[4][5] Inhibition of PLK2 leads to a blockage of the tumor cell cycle in the G2/M phase, ultimately causing mitotic catastrophe and apoptotic cell death in cancer cells.[1][2][4][6]
Q2: How selective is this compound? Am I likely to encounter off-target effects?
A2: this compound is reported to be a highly selective inhibitor of PLK2.[5][7] In kinase panel screens of up to 355 kinases, it has shown remarkable specificity for PLK2.[7][8] It notably lacks significant inhibitory activity against other members of the Polo-like kinase family, such as PLK1, PLK3, and PLK4 (IC50 >10 µM for these kinases).[4] While no inhibitor is perfectly selective, the high specificity of this compound suggests that direct off-target kinase effects are less likely than with more broadly acting inhibitors. However, unexpected phenotypes can still arise from indirect effects of PLK2 inhibition, cell-type specific responses, or uncharacterized off-targets.
A3: Distinguishing between on-target and off-target effects is a critical step in validating your results. Here is a logical approach to troubleshooting:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with its intended target, PLK2, in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.
-
Phenotypic Correlation: Compare your observed phenotype with the known consequences of PLK2 inhibition. Does your result align with expected outcomes like G2/M arrest or apoptosis?
-
Use a Secondary Inhibitor: If possible, use a structurally different but also selective PLK2 inhibitor. If this second compound reproduces the phenotype, it strengthens the case for an on-target effect.
-
Rescue Experiments: A more definitive approach is a rescue experiment. If you can express a drug-resistant mutant of PLK2 in your cells, this should reverse the on-target effects of this compound. If the unexpected phenotype persists, it is more likely to be an off-target effect.
-
Profile for Off-Targets: If you suspect an off-target effect, a broad in vitro kinase profiling screen can help identify other potential kinases that this compound might inhibit at the concentrations used in your experiments.
Q4: I am observing high levels of cytotoxicity at my effective concentration. Is this expected?
A4: Yes, cytotoxicity is an expected outcome of this compound treatment in proliferating tumor cells.[8] The compound is designed to induce apoptosis by disrupting the cell cycle.[1][2] However, it has been noted to have little or no cytotoxicity towards normal, non-cancerous cells.[9] If you are working with non-transformed cell lines and observing high toxicity, it could be due to cell-line specific dependencies on PLK2 or potential off-target effects at higher concentrations. Always include a dose-response experiment to determine the optimal concentration for your specific cell line.
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the known selectivity of this compound against members of the Polo-like kinase family.
| Kinase Target | IC50 (µM) | Selectivity Note |
| PLK2 | 0.31 | Primary on-target.[1] |
| PLK1 | >10 | Over 30-fold more selective for PLK2 compared to PLK1.[4] |
| PLK3 | >10 | High selectivity against this family member.[4] |
| PLK4 | >10 | High selectivity against this family member.[4] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Kinase Profiling
This protocol is for assessing the selectivity of this compound by screening it against a broad panel of purified kinases.
Objective: To identify potential off-target kinases by measuring the IC50 of this compound against a large number of kinases.
Materials:
-
Purified recombinant kinases (commercial panels are available).
-
Specific peptide substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer.
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega).
-
96-well or 384-well plates.
-
Phosphocellulose filter plates (for radiometric assay).
-
Scintillation counter or luminometer.
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A common range is from 100 µM down to 1 nM.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of each specific kinase to its designated wells.
-
Add the serially diluted this compound or a DMSO vehicle control to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reactions by adding a mixture of the specific substrate and ATP (radiolabeled for radiometric assay). The ATP concentration should be close to the Km for each kinase.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose filter plates to capture the phosphorylated substrate. For ADP-Glo™ assays, add the ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.[10]
-
Detect the signal. For radiometric assays, wash the filter plates, add scintillant, and measure radioactivity. For ADP-Glo™, add the Kinase Detection Reagent and measure luminescence.[10]
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol allows for the confirmation of this compound binding to PLK2 within intact cells.[4][7]
Objective: To verify on-target engagement by observing the thermal stabilization of PLK2 upon this compound binding.
Materials:
-
Cultured cells of interest.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or heat blocks for temperature gradient.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibody specific for PLK2.
-
HRP-conjugated secondary antibody.
Procedure:
-
Treat cultured cells with either this compound at the desired concentration or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into several aliquots.
-
Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 65°C), then cool to room temperature.
-
Lyse the cells using freeze-thaw cycles or sonication.
-
Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble PLK2 in each sample using Western blotting.
-
Interpretation: In the DMSO-treated samples, the amount of soluble PLK2 will decrease as the temperature increases. In the this compound-treated samples, binding of the inhibitor should stabilize PLK2, resulting in more soluble protein remaining at higher temperatures compared to the control. This "thermal shift" confirms target engagement.[2]
Protocol 3: Western Blotting for Downstream Signaling
This protocol is for analyzing the functional consequences of PLK2 inhibition.
Objective: To measure changes in the expression or phosphorylation of proteins downstream of PLK2, such as markers for cell cycle arrest and apoptosis.
Materials:
-
Cell lysates from this compound-treated and control cells.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-cleaved PARP, anti-cleaved Caspase-3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Prepare cell lysates from cells treated with a dose-range of this compound for various time points (e.g., 24, 48 hours).
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.[11]
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody overnight at 4°C. Choose antibodies that detect markers of G2/M phase (e.g., Cyclin B1) or apoptosis (e.g., cleaved PARP).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, then apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Interpretation: On-target activity of this compound should lead to an accumulation of G2/M markers and an increase in apoptosis markers in a dose- and time-dependent manner.
Visualizations
Caption: Simplified PLK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected experimental results.
Caption: A logical decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Targeting Mitotic Kinases Inhibitors for Cancer Therapy - E Reddy [grantome.com]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 14. Western blot protocol | Abcam [abcam.com]
Technical Support Center: ON1231320 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ON1231320 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly specific and potent inhibitor of Polo-like kinase 2 (PLK2).[1][2] PLK2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly in mitosis.[1] By inhibiting PLK2, this compound disrupts the cell cycle, leading to mitotic catastrophe and subsequent apoptosis (programmed cell death) in cancer cells.[3] It has been shown to block tumor cell cycle progression in the G2/M phase.[2]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for PLK2. It shows no significant inhibitory activity against other Polo-like kinases such as PLK1, PLK3, and PLK4.[4] This specificity is crucial for minimizing off-target effects and potential toxicity in preclinical studies.
Q3: In which cancer models has this compound shown in vivo efficacy?
A3: this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of triple-negative breast cancer and glioblastoma.[3][5]
Q4: What is the recommended solvent and administration route for in vivo studies?
A4: For in vivo experiments, this compound can be administered via intraperitoneal (IP) injection. A common vehicle for formulation is a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2] It is recommended to prepare the working solution fresh on the day of use.[2]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that this compound can act synergistically with other chemotherapeutic agents. For instance, it has been shown to synergize with paclitaxel (B517696) in inhibiting tumor growth.[3]
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent tumor growth inhibition.
-
Question: We are observing lower than expected or highly variable tumor growth inhibition in our xenograft model. What are the potential causes and solutions?
-
Answer:
-
Drug Formulation and Administration:
-
Potential Cause: Improper dissolution or precipitation of this compound in the vehicle can lead to inconsistent dosing.
-
Troubleshooting: Ensure the vehicle is prepared correctly and that this compound is fully dissolved before each injection. Prepare the formulation fresh daily.[2] Visually inspect the solution for any precipitates.
-
Potential Cause: Variability in the intraperitoneal injection technique can affect drug absorption and bioavailability.
-
Troubleshooting: Standardize the injection procedure among all personnel. Ensure consistent injection volume and location within the peritoneal cavity.
-
-
Tumor Model:
-
Potential Cause: The selected cancer cell line may have low PLK2 expression or downstream mutations that confer resistance.
-
Troubleshooting: Verify the PLK2 expression levels in your chosen cell line via Western blot or qPCR. Consider using a different cell line known to be sensitive to PLK2 inhibition.
-
-
Animal Health:
-
Potential Cause: Underlying health issues in the experimental animals can impact treatment response and tumor growth.
-
Troubleshooting: Closely monitor the health of the animals throughout the study. Ensure proper housing, nutrition, and hydration. Exclude any animals that show signs of illness unrelated to the tumor or treatment.
-
-
Issue 2: Signs of toxicity in treated animals.
-
Question: We are observing signs of toxicity (e.g., weight loss, lethargy) in the animals receiving this compound. What steps can be taken?
-
Answer:
-
Dosage and Schedule:
-
Potential Cause: The current dosage or treatment frequency may be too high for the specific animal strain or tumor model.
-
Troubleshooting: Consider reducing the dosage or altering the administration schedule (e.g., from daily to every other day). Refer to the established effective and well-tolerated doses in similar studies (see Data Presentation tables).
-
-
Vehicle Effects:
-
Potential Cause: The vehicle itself may be contributing to toxicity.
-
Troubleshooting: Include a vehicle-only control group to assess any adverse effects of the formulation components.
-
-
Animal Strain:
-
Potential Cause: Different mouse strains can have varying sensitivities to therapeutic agents.
-
Troubleshooting: If toxicity persists, consider using a different, more robust immunodeficient mouse strain.
-
-
Issue 3: Difficulty in establishing the xenograft model.
-
Question: We are having trouble with tumor take rate and consistent growth before starting the treatment. What can we do?
-
Answer:
-
Cell Viability and Implantation:
-
Potential Cause: Low viability of cancer cells at the time of implantation.
-
Troubleshooting: Ensure the cancer cells are in the logarithmic growth phase and have high viability before injection. Use a consistent number of viable cells for each animal.
-
-
Implantation Site and Technique:
-
Potential Cause: Improper subcutaneous or orthotopic implantation technique.
-
Troubleshooting: Ensure the cell suspension is injected into the correct tissue plane. For subcutaneous models, consider co-injecting the cells with Matrigel to improve tumor establishment.
-
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
| Parameter | Details |
| Cell Line | MDAMB-231 |
| Mouse Strain | 6-8 week old NCR nu/nu female mice |
| Dose | 75 mg/kg |
| Administration | Intraperitoneal (IP) injection |
| Schedule | Every other day (Q2D) for 20 days |
| Tumor Growth Inhibition | 86.5% |
| Reference | [2] |
Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Parameter | Details |
| Cell Line | U87MG |
| Mouse Strain | BALB/c Nude mice |
| Dose | 50 mg/kg |
| Administration | Intraperitoneal (IP) injection |
| Schedule | Daily (q.d.) |
| Outcome | Remarkable reduction in tumor growth |
| Reference | [5] |
Experimental Protocols
General Protocol for an this compound In Vivo Efficacy Study (Xenograft Model)
-
Cell Culture: Culture the chosen cancer cell line (e.g., MDAMB-231 or U87MG) under standard conditions. Ensure the cells are in their logarithmic growth phase and have high viability before implantation.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c Nude or NCR nu/nu), typically 6-8 weeks old. Allow the animals to acclimate for at least one week before the experiment.
-
Tumor Implantation:
-
Harvest and resuspend the cancer cells in a sterile, serum-free medium or PBS.
-
For subcutaneous models, inject the cell suspension (typically 1 x 10^6 to 10 x 10^7 cells in 100-200 µL) into the flank of each mouse. A 1:1 mixture with Matrigel can enhance tumor formation.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Prepare the this compound formulation. A common vehicle is 10% DMSO + 90% (20% SBE-β-CD in Saline).[2]
-
Administer this compound or the vehicle via intraperitoneal injection at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, collect tumor tissue to analyze biomarkers of drug activity (e.g., levels of phosphorylated PLK2 substrates, markers of apoptosis like cleaved PARP).
-
Mandatory Visualization
Caption: Mechanism of action of this compound targeting the PLK2 pathway.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
Caption: Troubleshooting logic for inconsistent in vivo efficacy results.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
ON1231320 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ON1231320, a highly specific inhibitor of polo-like kinase 2 (PLK2).
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and activity for research applications. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Storage of Solid this compound
| Storage Format | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep tightly sealed. |
| Powder | 4°C | 2 years | Keep tightly sealed.[1] |
Table 2: Storage of this compound in Solvent
| Solvent | Temperature | Duration | Notes |
| DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols & Handling
Reconstitution of this compound
For in vitro studies, this compound can be dissolved in fresh, moisture-free DMSO.[2] The solubility in DMSO is 46 mg/mL (98.4 mM).[2]
Preparation of Working Solutions for In Vivo Experiments
It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3][4]
-
Example Protocol 1 (with PEG300 and Tween80):
-
To prepare a 1 mL working solution, start with a clarified DMSO stock solution (e.g., 15 mg/mL).
-
Add 50 μL of the DMSO stock solution to 400 μL of PEG300 and mix until the solution is clear.
-
Add 50 μL of Tween80 to the mixture and mix until clear.
-
Add 500 μL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[2]
-
-
Example Protocol 2 (with corn oil):
-
To prepare a 1 mL working solution, start with a clear DMSO stock solution (e.g., 3 mg/mL).
-
Add 50 μL of the DMSO stock solution to 950 μL of corn oil.
-
Mix thoroughly.
-
This mixed solution should be used immediately for optimal results.[2]
-
Troubleshooting and FAQs
Q1: My this compound powder has been stored at room temperature for a week. Is it still usable?
While long-term storage at room temperature is not recommended, short periods (less than one week) at temperatures higher than recommended, such as during shipping, should not significantly affect the product's life or efficacy. For optimal results, always adhere to the recommended storage conditions.
Q2: I am seeing precipitation in my DMSO stock solution after storage at -20°C. What should I do?
Precipitation can occur if the solution has been stored for an extended period or has undergone multiple freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes.[5] If precipitation persists, gentle warming and/or sonication can be used to aid dissolution.[3][4] To avoid this issue in the future, it is recommended to store the stock solution in small aliquots to minimize freeze-thaw cycles.[2]
Q3: Can I store my this compound solution in a refrigerator at 4°C?
Long-term storage of this compound in solution is not recommended, especially at 4°C. For stock solutions, storage at -20°C or -80°C is advised to ensure stability.[2] Working solutions should ideally be prepared fresh on the day of the experiment.
Q4: Is this compound sensitive to light?
Q5: What are the known degradation products of this compound?
Currently, there is no publicly available information detailing the specific degradation products of this compound. To minimize potential degradation, it is crucial to follow the recommended storage and handling guidelines.
Visual Guides
This compound Storage and Handling Workflow
Caption: Recommended workflow for the storage and handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with ON1231320
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with ON1231320.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly specific, ATP-mimetic small molecule inhibitor of Polo-like kinase 2 (PLK2).[1][2][3][4] Its primary mechanism of action is to block the kinase activity of PLK2, which plays a crucial role in cell cycle progression, particularly at the G2/M phase.[1][5] Inhibition of PLK2 by this compound leads to mitotic catastrophe and subsequent apoptotic cell death in susceptible tumor cells.[5][6]
Q2: How specific is this compound for PLK2?
This compound exhibits high specificity for PLK2. Studies have shown that it has no significant inhibitory activity against other Polo-like kinases such as PLK1, PLK3, and PLK4, with IC50 values greater than 10 µM for these kinases.[6] It also shows high selectivity when profiled against large panels of other kinases.[3]
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is soluble in DMSO.[2][5] It is important to use fresh, moisture-free DMSO as moisture can reduce its solubility.[5] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[5] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[5]
Q4: In which cancer cell lines has this compound shown activity?
This compound has demonstrated anti-proliferative activity in a variety of human tumor cell lines, with IC50 values typically in the nanomolar range (0.035-0.2 µM).[6] These include, but are not limited to, cell lines from prostate cancer (DU145), breast cancer (MCF-7, BT474), ovarian cancer (SK-OV-3), pancreatic cancer (MIA-PaCa-2), melanoma (SK-MEL-28), lung cancer (A549, H1975), glioblastoma (U87), colon cancer (COLO-205), cervical cancer (HeLa), and various leukemias and lymphomas (RAJI, U205, K562, GRANTA-519).[6]
Troubleshooting Guides for Unexpected Results
Issue 1: Reduced or No Efficacy of this compound in Cancer Cell Lines
You are treating a cancer cell line that is expected to be sensitive to this compound, but you observe minimal or no reduction in cell viability or proliferation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Insolubility or Degradation | 1. Visually inspect the media for any signs of precipitation after adding this compound. 2. Prepare fresh stock solutions in anhydrous DMSO.[5] 3. Ensure the final DMSO concentration in the culture media is low (typically <0.5%) and consistent across all treatments. | The compound dissolves completely, ensuring the intended concentration is delivered to the cells. |
| Low PLK2 Expression in the Cell Line | 1. Perform Western blotting or qPCR to determine the expression level of PLK2 in your cell line. 2. Compare the PLK2 expression to that of a known sensitive cell line. | Confirmation of sufficient PLK2 expression to be a viable target. If expression is low, consider using a different cell line. |
| Incorrect Dosing or Incubation Time | 1. Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 in your specific cell line.[7] 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[7] | Establishment of an effective concentration and incubation time for your experimental model. |
| Cell Culture Conditions | 1. Ensure consistent cell seeding density across all wells. 2. Use cells within a low and consistent passage number range. | Minimized variability in experimental results due to culture conditions. |
Issue 2: High Cytotoxicity in Control (Vehicle-Treated) Cells
You observe significant cell death in your control group treated only with the vehicle (e.g., DMSO).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Vehicle Concentration | 1. Calculate the final concentration of the vehicle in your culture medium. 2. Perform a vehicle toxicity test with a range of concentrations to determine the maximum tolerated level for your cell line. | Identification of a non-toxic vehicle concentration, ensuring that observed effects are due to this compound. |
| Contaminated Vehicle or Media | 1. Use fresh, sterile vehicle and cell culture media. 2. Regularly test cell cultures for mycoplasma contamination. | Elimination of confounding factors that could cause non-specific cell death. |
Issue 3: Inconsistent Results Between Different Assays
You observe a significant decrease in cell viability with a metabolic assay (e.g., MTT, PrestoBlue), but apoptosis assays (e.g., Annexin V staining, caspase activity) show no corresponding increase in cell death.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cytostatic vs. Cytotoxic Effects | 1. Perform cell cycle analysis by flow cytometry to determine if this compound is causing cell cycle arrest (a cytostatic effect) rather than immediate cell death. This compound is known to block cells in the G2/M phase.[1] | A clear understanding of whether the primary effect at a given time point and concentration is cell cycle arrest or apoptosis. |
| Delayed Onset of Apoptosis | 1. Extend the incubation time for your apoptosis assays. The induction of apoptosis may occur later than the initial inhibition of metabolic activity. | Detection of apoptosis at later time points, aligning the results of different assays. |
| Activation of Alternative Cell Death Pathways | 1. Investigate markers for other cell death pathways, such as necroptosis or autophagy. | Identification of the specific cell death mechanism induced by this compound in your cell line. |
Issue 4: Unexpected Off-Target Effects
You observe phenotypic changes or signaling pathway alterations that are not consistent with the known functions of PLK2.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Inhibitor Concentration | 1. Lower the concentration of this compound to a level closer to its IC50 for PLK2. High concentrations are more likely to cause off-target effects. | Minimized off-target activity, allowing for a clearer interpretation of results related to PLK2 inhibition. |
| Cell Line-Specific Signaling | 1. Use a "rescue" experiment by overexpressing a drug-resistant mutant of PLK2. If the phenotype is rescued, it is likely an on-target effect. 2. Test this compound in a different cell line to see if the unexpected effect is reproducible. | Differentiation between on-target and potential off-target or cell line-specific effects. |
| Activation of Compensatory Pathways | 1. Use Western blotting or other proteomic techniques to probe for the activation of known compensatory signaling pathways. | A more comprehensive understanding of the cellular response to PLK2 inhibition. |
Experimental Protocols
Protocol 1: Western Blotting for PLK2 Expression and Downstream Effects
-
Cell Lysis:
-
Seed cells and treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PLK2 or a downstream target (e.g., cleaved PARP for apoptosis) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | PLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. selleckchem.com [selleckchem.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing ON1231320 Toxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing the selective Polo-like kinase 2 (PLK2) inhibitor, ON1231320, with a focus on minimizing potential toxicity in normal (non-cancerous) cells during in vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful and accurate application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly specific small molecule inhibitor of Polo-like kinase 2 (PLK2).[1] PLK2 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly in centriole duplication.[2][3] By inhibiting PLK2, this compound can block tumor cell cycle progression in the G2/M phase, leading to apoptotic cell death in cancer cells.[1]
Q2: Does this compound exhibit toxicity towards normal, non-cancerous cells?
A2: Current research indicates that this compound is highly selective for cancer cells and has been reported to not affect normal human fibroblasts.[2][4] However, it is crucial for researchers to empirically determine the cytotoxic effects of this compound on their specific normal cell lines of interest, as sensitivities can vary between cell types.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The IC50 (half-maximal inhibitory concentration) of this compound in various cancer cell lines typically ranges from 0.035 to 0.2 µM.[1][2] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 10 nM) and extending to a concentration where toxicity might be expected (e.g., 10 µM) to determine the optimal non-toxic working concentration for your specific cell line.
Q4: How can I minimize the risk of observing off-target effects with this compound?
A4: While this compound is reported to be highly selective for PLK2 with no significant inhibitory activity against PLK1, PLK3, and PLK4 (IC50 > 10 µM)[2], minimizing off-target effects is a critical aspect of in vitro studies. Key strategies include:
-
Use the lowest effective concentration: Based on your dose-response studies, use the lowest concentration of this compound that elicits the desired biological effect on your target cells.
-
Optimize incubation time: Shorter incubation times can reduce the likelihood of off-target effects. Determine the minimum exposure time required to observe the desired phenotype.
-
Use appropriate controls: Always include vehicle-only (e.g., DMSO) controls to account for any solvent-induced effects.
-
Confirm phenotypes with orthogonal approaches: Where possible, validate your findings using alternative methods to inhibit PLK2, such as siRNA or shRNA knockdown.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of toxicity observed in normal cells. | Inhibitor concentration is too high. | Perform a thorough dose-response experiment to determine the IC50 value in your specific normal cell line. Start with a lower concentration range. |
| Prolonged exposure time. | Reduce the incubation time with this compound. A time-course experiment can help identify the optimal duration. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your cells (typically <0.1%). Run a vehicle-only control. | |
| Cell line sensitivity. | Some normal cell lines may be inherently more sensitive. Consider testing on multiple normal cell lines to confirm the effect. | |
| Inconsistent or unexpected results between experiments. | Reagent variability. | Use freshly prepared stock solutions of this compound. Ensure consistent quality of cell culture reagents. |
| Cell culture conditions. | Maintain consistent cell passage numbers, confluency, and overall cell health. | |
| Assay variability. | Ensure consistent incubation times, reagent concentrations, and reading parameters for your assays. | |
| Lack of expected effect in cancer cells. | Sub-optimal inhibitor concentration. | Confirm that the concentration of this compound being used is sufficient to inhibit PLK2 in your cancer cell line of interest by performing a dose-response curve. |
| Inhibitor degradation. | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). | |
| Cell line resistance. | Some cancer cell lines may have intrinsic or acquired resistance mechanisms. |
Quantitative Data
The following table summarizes the reported inhibitory concentrations of this compound in various human cancer cell lines. Note: IC50 values for normal cell lines are not extensively reported in the literature; therefore, it is imperative to determine these values experimentally for your specific normal cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | 0.035 - 0.2 |
| MCF-7 | Breast Cancer | 0.035 - 0.2 |
| BT474 | Breast Cancer | 0.035 - 0.2 |
| SK-OV-3 | Ovarian Cancer | 0.035 - 0.2 |
| MIA-PaCa-2 | Pancreatic Cancer | 0.035 - 0.2 |
| SK-MEL-28 | Melanoma | 0.035 - 0.2 |
| A549 | Lung Cancer | 0.035 - 0.2 |
| U87 | Glioblastoma | 0.035 - 0.2 |
| COLO-205 | Colon Cancer | 0.035 - 0.2 |
| HELA | Cervical Cancer | 0.035 - 0.2 |
| H1975 | Lung Cancer | 0.035 - 0.2 |
| RAJI | Burkitt's Lymphoma | 0.035 - 0.2 |
| U205 | Mesothelioma | 0.035 - 0.2 |
| K562 | Chronic Myelogenous Leukemia | 0.035 - 0.2 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.035 - 0.2 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on both normal and cancerous cell lines.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the determined experimental time.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
PLK2 Signaling Pathway and this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to ON1231320 Treatment
Welcome to the technical support center for ON1231320, a selective inhibitor of Polo-like kinase 2 (PLK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and addressing potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly specific, ATP-mimetic inhibitor of Polo-like kinase 2 (PLK2) with an IC50 of 0.31 μM.[1] By inhibiting PLK2, this compound blocks the progression of the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent apoptotic cell death in tumor cells.[1][2] It has demonstrated anti-tumor activity in various cancer cell lines and is well-tolerated in in vivo mouse models.[3][4]
Q2: In which cancer cell lines has this compound shown activity?
This compound has been shown to inhibit cell proliferation in a range of tumor cell lines, including but not limited to: DU145 (prostate), MCF-7 (breast), BT474 (breast), SK-OV-3 (ovarian), MIA-PaCa-2 (pancreas), SK-MEL-28 (melanoma), A549 (lung), U87 (glioblastoma), COLO-205 (colon), HELA (cervical), H1975 (lung), RAJI (lymphoma), U205, K562 (leukemia), and GRANTA-519 (lymphoma).[4]
Q3: What are the known downstream targets of PLK2 that are affected by this compound?
PLK2 plays a crucial role in cell cycle regulation through the phosphorylation of various substrates. While the complete downstream signaling of this compound is still under investigation, known substrates of PLK2 include proteins involved in centrosome duplication and mitotic progression.[5] Recent studies have identified potential substrates such as HSP90, GRP-94, β-tubulin, calumenin, 14-3-3 epsilon, and STAT1.[6][7] Inhibition of PLK2 by this compound is expected to disrupt the phosphorylation of these and other substrates, leading to the observed cell cycle arrest.
Q4: How does PLK2's interaction with p53 and mTOR signaling pathways relate to this compound's function?
PLK2 is a direct transcriptional target of the tumor suppressor p53.[8][9] The p53 pathway and the mTOR pathway are interconnected, and PLK2 appears to play a role in this crosstalk.[8] PLK2 can interact with TSC1 and TSC2, which are key regulators of the mTOR signaling pathway.[8][9] This interaction suggests that this compound, by inhibiting PLK2, may have broader effects on cellular metabolism and survival beyond direct cell cycle control. In some contexts, particularly in the presence of mutant p53, PLK2 can contribute to an oncogenic feedback loop, enhancing cell proliferation and chemoresistance.[10]
Troubleshooting Guide: Unexpected Experimental Results
Issue 1: Reduced or no observed cytotoxicity of this compound in a sensitive cell line.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. Over-confluent or unhealthy cells can show altered drug sensitivity. |
| Assay-Specific Issues | For colorimetric assays like MTT, test for potential interference of this compound with the reagent itself. For luminometric assays, be mindful of pipetting accuracy and optimize incubation times for your cell type.[11][12] |
Issue 2: High variability in results between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture | Maintain consistent cell passage numbers and confluency at the time of treatment. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Edge Effects in Plates | Avoid using the outer wells of microplates for data collection, as they are prone to evaporation. Fill outer wells with sterile media or PBS. |
Issue 3: Cells appear to be developing resistance to this compound over time.
This is a critical observation that requires further investigation. Please refer to the "Investigating Potential Resistance" section below for detailed protocols.
Investigating Potential Resistance to this compound
Currently, there is no published data specifically detailing resistance mechanisms to this compound. However, based on known mechanisms of resistance to other kinase and cell cycle inhibitors, we can hypothesize and investigate several possibilities.
Hypothesized Mechanisms of Resistance:
-
Alterations in the Target Pathway:
-
Mutations in the PLK2 gene that prevent this compound binding.
-
Downregulation of PLK2 expression.
-
Upregulation or mutation of downstream effectors of PLK2 that bypass the need for PLK2 activity.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of other cell cycle kinases (e.g., PLK1, CDKs) that can compensate for PLK2 inhibition.
-
Activation of pro-survival pathways such as the PI3K/AKT/mTOR pathway.
-
-
Increased Drug Efflux:
-
Upregulation of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.
-
Experimental Workflow for Investigating Resistance:
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is a general guideline and may require optimization for your specific cell line.
-
Determine the IC50: First, accurately determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A stepwise increase of 25-50% is a common starting point.[13]
-
Monitoring and Maintenance: Monitor the cells closely for signs of recovery and resistance. If significant cell death occurs, revert to the previous lower concentration for a period before attempting to increase it again. Passage the cells as they reach 70-80% confluency. The entire process can take several months.[14]
-
Isolation of Resistant Clones: Once a population of cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the original IC50), you can isolate single-cell clones by limiting dilution to establish monoclonal resistant cell lines.
-
Confirmation of Resistance: Confirm the resistant phenotype by performing a dose-response curve and calculating the new IC50 value for the resistant cell line. A significant increase in the IC50 compared to the parental line confirms resistance.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Culture both parental and this compound-resistant cells with and without the drug for the desired time.
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16][17] An accumulation of cells in the G2/M phase is the expected outcome of this compound treatment in sensitive cells. A lack of this accumulation in treated resistant cells would indicate a mechanism of resistance.
Caption: Expected cell cycle profiles in sensitive vs. resistant cells.
Protocol 3: Western Blotting for PLK2 and Downstream Markers
-
Lysate Preparation: Prepare whole-cell lysates from parental and resistant cells, both treated and untreated with this compound.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[18][19]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against PLK2, phosphorylated forms of downstream targets (if known and antibodies are available), and markers of relevant signaling pathways (e.g., p-AKT, p-mTOR). Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
Signaling Pathways
Caption: this compound mechanism and hypothesized resistance pathways.
This technical support center provides a starting point for addressing challenges encountered during experiments with this compound. As research progresses and more specific information on resistance becomes available, this resource will be updated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Targeting Mitotic Kinases Inhibitors for Cancer Therapy - E Reddy [grantome.com]
- 6. Investigation on PLK2 and PLK3 substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The p53 target Plk2 interacts with TSC proteins impacting mTOR signaling, tumor growth and chemosensitivity under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p53 target Plk2 interacts with TSC proteins impacting mTOR signaling, tumor growth and chemosensitivity under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutant p53 oncogenic functions are sustained by Plk2 kinase through an autoregulatory feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What are the limitations of luminometric cell viability assays? | AAT Bioquest [aatbio.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. researchgate.net [researchgate.net]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.research.missouri.edu [docs.research.missouri.edu]
- 17. nanocellect.com [nanocellect.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bio-rad.com [bio-rad.com]
ON1231320 dose-response curve analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ON1231320 in dose-response curve analyses.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
This compound is a highly specific, ATP-competitive inhibitor of Polo-like kinase 2 (PLK2).[1] It functions by blocking PLK2 activity, which plays a crucial role in cell cycle progression, specifically in centriole duplication.[2] Inhibition of PLK2 by this compound leads to a blockage of the tumor cell cycle in the G2/M phase, ultimately causing apoptotic cell death.[1]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated cytotoxic activity against a broad panel of tumor cell lines with little to no effect on normal cells.[3] See Table 1 for a summary of reported IC50 values in various cell lines.
Experimental Design & Execution
Q3: I am observing a bell-shaped dose-response curve. What could be the cause?
A bell-shaped or non-monotonic dose-response curve, where the biological response decreases at higher concentrations, can be caused by several factors:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the cell culture medium, leading to a lower effective concentration.
-
Off-Target Effects: At higher doses, the inhibitor might engage with other cellular targets, leading to unintended biological effects that can counteract the on-target inhibition of PLK2.
-
Cellular Toxicity: High concentrations of the inhibitor may induce cytotoxicity through mechanisms other than PLK2 inhibition, leading to a decrease in the measured response due to widespread cell death.
Q4: My dose-response data is not reproducible. What are some common causes of variability?
Inconsistent results in cell-based assays can stem from several sources:
-
Cell Health and Passage Number: Ensure cells are healthy, in the exponential growth phase, and within a consistent, low passage number range. Continuous passaging can alter cellular responses.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Optimize and maintain a consistent seeding density for each experiment.
-
Pipetting Errors: Inaccurate pipetting of either cells or the compound can introduce significant errors. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Compound Stability: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. It is recommended to aliquot the stock solution after preparation.
Data Interpretation
Q5: How does the inhibition of PLK2 by this compound lead to apoptosis?
Inhibition of PLK2 disrupts the normal progression of the cell cycle, leading to mitotic arrest. This prolonged arrest can trigger the intrinsic apoptotic pathway. One of the key indicators of apoptosis induction by this compound is the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-established marker of apoptosis.[4]
Q6: Does this compound have activity against other Polo-like kinases?
This compound is highly specific for PLK2. It has been shown to have no significant inhibitory activity against PLK1, PLK3, and PLK4 at concentrations where it potently inhibits PLK2 (IC50 > 10 µM for PLK1, PLK3, and PLK4).[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous cell culture media. | Visually inspect the media after adding the compound. If precipitates are observed, consider lowering the final DMSO concentration or reducing the highest concentration of this compound tested. Preparing fresh dilutions for each experiment is also recommended. |
| Low Bioactivity or Higher than Expected IC50 | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cell Line Resistance: The chosen cell line may have intrinsic resistance mechanisms. 3. Sub-optimal Assay Conditions: Incubation time may be too short to observe a significant effect. | 1. Prepare fresh aliquots of the this compound stock solution and store them at -80°C for long-term storage and -20°C for short-term. 2. Select a cell line known to be sensitive to PLK2 inhibition (see Table 1). 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. 3. Inaccurate Compound Dilution: Errors in preparing the serial dilutions. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Avoid using the outermost wells of the microplate for data collection. Fill them with sterile PBS or media to minimize evaporation. 3. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
| Unexpected Cell Morphology Changes | The observed morphological changes may be due to cytotoxicity unrelated to PLK2 inhibition, particularly at high concentrations. | Perform a cytotoxicity assay in parallel to your primary assay to distinguish between specific anti-proliferative effects and general toxicity. Visually inspect cells under a microscope at various concentrations. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate | 0.035 - 0.2 |
| MCF-7 | Breast | 0.035 - 0.2 |
| BT474 | Breast | 0.035 - 0.2 |
| SK-OV-3 | Ovarian | 0.035 - 0.2 |
| MIA-PaCa-2 | Pancreatic | 0.035 - 0.2 |
| SK-MEL-28 | Melanoma | 0.035 - 0.2 |
| A549 | Lung | 0.035 - 0.2 |
| U87 | Glioblastoma | 0.035 - 0.2 |
| COLO-205 | Colon | 0.035 - 0.2 |
| HELA | Cervical | 0.035 - 0.2 |
| H1975 | Lung | 0.035 - 0.2 |
| RAJI | Burkitt's Lymphoma | 0.035 - 0.2 |
| U205 | Not Specified | 0.035 - 0.2 |
| K562 | Chronic Myelogenous Leukemia | 0.035 - 0.2 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.035 - 0.2 |
| U251MG | Glioblastoma | Not specified |
| Data sourced from[2] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: this compound inhibits PLK2, leading to mitotic arrest and apoptosis.
Caption: Workflow for a typical cell viability (MTT) assay with this compound.
Caption: A logical guide for troubleshooting this compound dose-response experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Targeting Mitotic Kinases Inhibitors for Cancer Therapy - E Reddy [grantome.com]
- 4. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PLK Inhibitors: ON1231320 Versus Select PLK1-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Polo-like kinase (PLK) inhibitor ON1231320 with a selection of prominent PLK1 inhibitors: volasertib, rigosertib, and TAK-960. This document is intended to serve as a resource for researchers and drug development professionals, offering a comparative analysis of their performance supported by available experimental data.
Introduction to Polo-like Kinases and Their Inhibition
Polo-like kinases (PLKs) are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, particularly during mitosis.[1][2] Their overexpression in a wide range of human cancers has made them attractive targets for anticancer drug development.[2][3] PLK inhibitors primarily function by disrupting the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.[1][3] This guide focuses on comparing this compound, a specific inhibitor of PLK2, against volasertib, rigosertib, and TAK-960, which predominantly target PLK1.[4][5][6]
Kinase Selectivity and Potency
A critical aspect of kinase inhibitors is their selectivity, which influences their efficacy and potential off-target effects. This compound is distinguished by its high specificity for PLK2, with significantly less activity against other PLK isoforms.[4][6] In contrast, volasertib, rigosertib, and TAK-960 are potent inhibitors of PLK1, with varying degrees of activity against other kinases.[5][7]
| Inhibitor | Primary Target | IC50 (PLK1) | IC50 (PLK2) | IC50 (PLK3) | Other Notable Targets |
| This compound | PLK2 | >10 µM | 0.31 µM | >10 µM | - |
| Volasertib | PLK1 | 0.87 nM | 5 nM | 56 nM | - |
| Rigosertib | PLK1 | 9 nM | - | - | PI3K/Akt pathway |
| TAK-960 | PLK1 | 0.8 nM | 16.9 nM | 50.2 nM | - |
Table 1: Comparative Kinase Inhibitory Potency. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, volasertib, rigosertib, and TAK-960 against PLK isoforms. Data is compiled from multiple sources.[4][5][8]
In Vitro Performance: Cytotoxicity in Cancer Cell Lines
The anti-proliferative activity of these PLK inhibitors has been evaluated across a range of cancer cell lines. The following table summarizes their cytotoxic effects, highlighting the different sensitivities of various cancer types to PLK1 versus PLK2 inhibition.
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 |
| This compound | DU145 | Prostate Cancer | 0.075 µM |
| MCF-7 | Breast Cancer | 0.075 µM | |
| BT474 | Breast Cancer | 0.1 µM | |
| A panel of 16 tumor cell lines | Various | 0.025 - 2.5 µM | |
| Volasertib | SCLC Cell Lines (sensitive) | Small Cell Lung Cancer | ~40 nM |
| SCLC Cell Lines (less sensitive) | Small Cell Lung Cancer | ~550 nM | |
| Bladder Cancer Cell Lines (RT4, 5637, T24) | Bladder Cancer | Varies by cell line | |
| Rigosertib | SCLC Cell Lines | Small Cell Lung Cancer | Nanomolar range |
| TAK-960 | Multiple Cancer Cell Lines | Various | Mean EC50: 8.4 - 46.9 nM |
Table 2: In Vitro Cytotoxicity of PLK Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for the selected PLK inhibitors in various cancer cell lines.[6][7][9][10]
In Vivo Efficacy
Preclinical in vivo studies in xenograft models provide crucial insights into the therapeutic potential of these inhibitors.
| Inhibitor | Animal Model | Cancer Type | Dosing Regimen | Outcome |
| This compound | Nude mice with U87MG xenografts | Glioblastoma | Not specified | Significantly inhibited tumor growth |
| Volasertib | Mice with H526 xenografts | Small Cell Lung Cancer | 20 mg/kg, i.p., weekly | Significant tumor growth inhibition |
| Rigosertib | PDX models | Small Cell Lung Cancer | Not specified | Significant growth inhibition |
| TAK-960 | Xenograft models | Various | Oral administration | Significant efficacy against multiple tumor xenografts |
Table 3: Summary of In Vivo Efficacy. This table outlines the reported in vivo anti-tumor activity of the PLK inhibitors in various preclinical models.[7][11]
Signaling Pathways and Mechanisms of Action
PLK1 and PLK2, while both involved in cell cycle regulation, have distinct roles. PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[2][12] PLK1 inhibitors like volasertib, rigosertib, and TAK-960 disrupt these processes, leading to mitotic arrest and apoptosis.[1] PLK2 is involved in centriole duplication and is also implicated in the DNA damage response.[6][13] this compound's inhibition of PLK2 leads to mitotic catastrophe and apoptosis, and it has been shown to synergize with taxanes.[6][13]
Figure 1: PLK1 Signaling Pathway and Inhibition. This diagram illustrates the central role of PLK1 in mitotic progression and the point of intervention for volasertib, rigosertib, and TAK-960.
Figure 2: PLK2 Signaling Pathway and Inhibition. This diagram shows the role of PLK2 in processes like centriole duplication and cellular stress responses, and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate PLK inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant PLK enzyme (PLK1, PLK2, etc.)
-
Kinase substrate (e.g., casein)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14]
-
Test inhibitors (this compound, volasertib, etc.) dissolved in DMSO
-
96- or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence for ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a multi-well plate, add the kinase assay buffer.
-
Add the diluted test compounds to the respective wells. Include controls for no inhibitor (positive control) and no enzyme (negative control).
-
Add the recombinant PLK enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the kinase substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[15]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[15]
-
Calculate the IC50 values from the dose-response curves.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[16]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]
-
Treat the cells with serial dilutions of the PLK inhibitors and incubate for a specified period (e.g., 72 hours).[18]
-
Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[19]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Figure 3: General Experimental Workflow. This diagram outlines the typical progression of preclinical evaluation for PLK inhibitors, from in vitro assays to in vivo efficacy studies.
Conclusion
The landscape of Polo-like kinase inhibitors is diverse, with compounds exhibiting distinct selectivity profiles and mechanisms of action. This compound stands out as a highly specific PLK2 inhibitor, offering a different therapeutic approach compared to the PLK1-centric inhibitors like volasertib, rigosertib, and TAK-960. While the PLK1 inhibitors have shown potent anti-proliferative effects in a broad range of cancer models, the specific targeting of PLK2 by this compound may provide advantages in certain cancer contexts or in combination therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these different PLK inhibitors. This guide provides a foundational comparison to aid researchers in navigating this promising class of anti-cancer agents.
References
- 1. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: Comparative effects of four potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 7ao | PLK2 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 11. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Head-to-Head Comparison of PLK Inhibitors: ON1231320 and BI 2536
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, Polo-like kinases (PLKs) have emerged as critical targets due to their pivotal roles in cell cycle regulation. This guide provides an objective comparison of two notable PLK inhibitors, ON1231320 and BI 2536, summarizing their performance based on available experimental data to aid researchers in their drug development endeavors.
At a Glance: Key Differences
| Feature | This compound | BI 2536 |
| Primary Target | Polo-like kinase 2 (PLK2)[1] | Polo-like kinase 1 (PLK1)[2] |
| Potency (IC50) | 0.31 µM for PLK2[1] | 0.83 nM for PLK1, 3.5 nM for PLK2, 9.0 nM for PLK3[3] |
| Cellular Effect | G2/M phase arrest, apoptosis[1] | Mitotic arrest, apoptosis[4] |
| Clinical Development | Preclinical | Phase I and II clinical trials[5][6][7] |
Mechanism of Action and Target Specificity
This compound is a highly specific inhibitor of Polo-like kinase 2 (PLK2), an enzyme implicated in centriole duplication and mitotic progression.[8] It exhibits a strong inhibitory effect on PLK2 with an IC50 of 0.31 µM.[1] Notably, this compound shows minimal activity against other PLK family members, PLK1, PLK3, and PLK4, making it a valuable tool for studying the specific roles of PLK2.[9]
In contrast, BI 2536 is a potent, ATP-competitive inhibitor with primary activity against Polo-like kinase 1 (PLK1), a key regulator of mitosis.[5] It demonstrates high potency with an IC50 of 0.83 nM for PLK1.[3] BI 2536 also exhibits inhibitory activity against PLK2 and PLK3, with IC50 values of 3.5 nM and 9.0 nM, respectively, indicating a broader selectivity profile within the PLK family compared to this compound.[3] Additionally, some studies have suggested that BI 2536 can also inhibit BRD4, a member of the BET family of bromodomains.[2]
Cellular and In Vivo Activity
Both compounds induce cell cycle arrest and apoptosis in cancer cells, albeit through the inhibition of different primary targets.
This compound has been shown to block tumor cell cycle progression in the G2/M phase, leading to apoptotic cell death.[1] In preclinical studies, it has demonstrated cytotoxic effects against a panel of 16 cultured tumor cell lines with little to no toxicity towards normal cells.[8] Furthermore, in vivo studies in mice have shown that this compound can synergize with paclitaxel (B517696) to inhibit tumor growth.[9]
BI 2536 treatment results in a characteristic "polo arrest" phenotype, characterized by mitotic arrest in prometaphase with aberrant mitotic spindles, ultimately leading to apoptosis.[5] It has shown potent anti-proliferative activity across a broad range of human cancer cell lines, with EC50 values typically in the low nanomolar range (2-25 nM).[10] In vivo, BI 2536 has demonstrated efficacy in various xenograft models, inhibiting tumor growth and inducing tumor regression.[4]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and BI 2536. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | PLK1 | PLK2 | PLK3 | PLK4 |
| This compound | >10 µM | 0.31 µM | >10 µM | >10 µM |
| BI 2536 | 0.83 nM | 3.5 nM | 9.0 nM | Not reported |
Table 2: In Vitro Cellular Activity (EC50/IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50/IC50 |
| This compound | Panel of 16 cell lines | Various | 25 - 2500 nM |
| BI 2536 | Panel of human cancer cell lines | Various | 2 - 25 nM |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Simplified signaling pathways of this compound and BI 2536.
Caption: A generalized workflow for in vitro evaluation of kinase inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize PLK inhibitors.
In Vitro Kinase Assay (General Protocol)
-
Reaction Setup: In a 96-well plate, combine the recombinant human PLK enzyme, a suitable substrate (e.g., casein or a specific peptide), and the test compound (this compound or BI 2536) at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP) to the reaction mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution, such as a high concentration of EDTA or by spotting the reaction mixture onto a filter membrane followed by washing.
-
Detection: Quantify the incorporation of the phosphate (B84403) group into the substrate using an appropriate method (e.g., scintillation counting for radiolabeled ATP or fluorescence/luminescence for other assay formats).
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (this compound or BI 2536) and incubate for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS reagent is reduced by viable cells to a colored formazan (B1609692) product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the EC50 value from the resulting dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat cells with the test compound for a defined period. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of each cell.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Conclusion
This compound and BI 2536 represent two distinct approaches to targeting the Polo-like kinase family for cancer therapy. This compound offers high specificity for PLK2, making it a valuable research tool to dissect the specific functions of this kinase. Its preclinical data suggests potential as a therapeutic agent, particularly in combination with other chemotherapeutics. BI 2536, a potent pan-PLK inhibitor with a primary focus on PLK1, has advanced further into clinical development. Its broader activity profile may offer advantages in certain cancer contexts but could also contribute to off-target effects. The choice between a highly specific inhibitor like this compound and a broader-spectrum inhibitor like BI 2536 will depend on the specific research question or therapeutic strategy being pursued. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and safety profiles in various cancer models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BI 2536 | Cell Signaling Technology [cellsignal.com]
- 3. Recent advances and new strategies in targeting Plk1 for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
Unveiling the Selectivity of ON1231320: A Comparative Guide for Researchers
For scientists and professionals in drug development, the precise targeting of molecular pathways is paramount. This guide provides an objective comparison of the inhibitor ON1231320, focusing on its selectivity for Polo-like kinase 2 (PLK2) over other members of the PLK family, namely PLK1, PLK3, and PLK4. The following sections present quantitative data, experimental methodologies, and a visual representation of the pertinent signaling pathways to support a comprehensive understanding of this compound's specificity.
Quantitative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its potential therapeutic window and off-target effects. This compound has demonstrated a remarkable and high degree of selectivity for PLK2. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays provide a clear quantitative measure of this specificity.
| Kinase | This compound IC50 (µM) | Reference |
| PLK1 | >50 | [1] |
| PLK2 | 0.31 | [1][2][3] |
| PLK3 | >50 | [1] |
| PLK4 | >50 | [1] |
| Other Kinases (Panel of 288) | High Selectivity | [1][] |
As the data indicates, this compound is a potent inhibitor of PLK2 with an IC50 of 0.31 µM.[1][2][3] In stark contrast, it exhibits minimal to no activity against PLK1, PLK3, and PLK4 at concentrations up to 50 µM.[1] This represents a selectivity of over 160-fold for PLK2 compared to the other tested PLK family members.
Experimental Protocols for Kinase Selectivity Profiling
To determine the inhibitory activity and selectivity of compounds like this compound, robust experimental protocols are employed. A common method is the in vitro kinase assay, which measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Protocol: In Vitro Radiometric Kinase Assay
This protocol outlines a general procedure for assessing kinase inhibition by measuring the incorporation of a radiolabeled phosphate (B84403) group from ATP into a substrate.
Materials:
-
Purified recombinant PLK1, PLK2, PLK3, and PLK4 enzymes
-
Specific peptide or protein substrates for each kinase (e.g., casein or synuclein)[5]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP[6]
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound. A typical starting concentration is 100 µM, with subsequent 3-fold or 10-fold dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound or a DMSO vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration is typically kept near its Michaelis-Menten constant (Km) for each kinase to ensure accurate IC50 determination.[7]
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution, such as phosphoric acid.[7]
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated radiolabeled ATP is washed away.[7]
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).[7]
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.
Alternative Protocol: Differential Scanning Fluorimetry (DSF)
DSF can be used to confirm direct binding of an inhibitor to a kinase. This technique measures changes in the thermal stability of a protein upon ligand binding. For this compound, DSF was utilized to demonstrate its specific binding to PLK2 and not to PLK1.[5]
Polo-like Kinase Signaling Pathways
Understanding the distinct roles of each PLK family member in the cell cycle underscores the importance of selective inhibition. The following diagram illustrates the primary functions of PLK1, PLK2, PLK3, and PLK4.
As depicted, the different Polo-like kinases have distinct, non-overlapping roles throughout the cell cycle. PLK1 is a key regulator of mitosis, involved in processes from mitotic entry to cytokinesis.[8][9] PLK2 and PLK4 are crucial for centriole duplication, which primarily occurs at the G1/S transition.[8][10] PLK3 is associated with the regulation of DNA replication during the S phase.[8] The selective inhibition of PLK2 by this compound allows for the specific targeting of processes regulated by this kinase, such as centriole duplication, without broadly affecting the essential mitotic functions of PLK1. This specificity is advantageous in therapeutic strategies aiming to exploit the dependencies of cancer cells on particular cell cycle regulators.
References
- 1. This compound | PLK2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 5. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. immune-system-research.com [immune-system-research.com]
Validating ON1231320 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a cellular environment is a critical step in drug discovery. This guide provides a comparative overview of methodologies to validate the cellular target engagement of ON1231320, a highly specific Polo-like Kinase 2 (PLK2) inhibitor, and contrasts its performance with other Polo-like kinase inhibitors.
This compound is an arylsulfonyl pyrido-pyrimidinone that acts as a potent and selective inhibitor of PLK2 with an IC50 of 0.31 μM.[1][2] Its mechanism of action involves the disruption of the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death in tumor cells.[1][3] This guide will explore established methods for confirming the engagement of this compound with PLK2 in cells and compare its activity with other PLK inhibitors, including the pan-PLK inhibitor Volasertib, the PLK1-selective inhibitor BI 2536, and the multi-kinase inhibitor Rigosertib.
Comparative Analysis of PLK Inhibitors
The following table summarizes the inhibitory activity of this compound and selected alternative PLK inhibitors. While direct head-to-head comparisons in cellular target engagement assays are not extensively available in published literature, this table compiles IC50 values from various biochemical and cellular proliferation assays to provide a comparative overview of their potency and selectivity.
| Compound | Primary Target(s) | PLK1 IC50 (nM) | PLK2 IC50 (nM) | PLK3 IC50 (nM) | Cell Proliferation IC50 (nM) | Reference(s) |
| This compound | PLK2 | >10,000 | 310 | >10,000 | 35-200 (various cell lines) | [3] |
| BI 2536 | PLK1 | 0.83 | 3.5 | 9.0 | 2-25 (various cell lines) | [4] |
| Volasertib | Pan-PLK | 0.87 | 5 | 56 | Varies by cell line | [5] |
| Rigosertib | PLK1, PI3K | 9 | >270 | No activity | 50-250 (various cell lines) | [6] |
Experimental Protocols for Target Engagement Validation
Validating the interaction of a small molecule inhibitor with its intracellular target is paramount. The following are detailed protocols for key experimental methods to assess the target engagement of PLK2 inhibitors like this compound in a cellular context.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures the binding of a compound to a target protein in living cells. It utilizes energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with a plasmid encoding a PLK2-NanoLuc® fusion protein and a transfection carrier DNA in Opti-MEM.
-
Incubate for 18-24 hours to allow for protein expression.
-
-
Cell Plating:
-
Trypsinize and resuspend the transfected cells in Opti-MEM to a concentration of 2 x 10^5 cells/mL.
-
Dispense 38 µL of the cell suspension into each well of a 384-well white plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound (e.g., this compound) in Opti-MEM.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM at the recommended concentration.
-
Add 2 µL of the compound dilutions and 10 µL of the tracer solution to the respective wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor solution.
-
Read the plate within 20 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA™)
CETSA™ is a biophysical assay that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. A compound-bound protein is more resistant to heat-induced denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., U251MG glioblastoma cells) to 80-90% confluency.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble PLK2 in each sample by Western blotting using a specific anti-PLK2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble PLK2 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, for isothermal dose-response experiments, plot the amount of soluble PLK2 at a single, optimized temperature against the compound concentration to determine the EC50.
-
Downstream Signaling Analysis: Western Blot for Cleaved PARP
Inhibition of PLK2 by this compound induces G2/M arrest and subsequent apoptosis. A common marker for apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP). This assay indirectly confirms target engagement by measuring a downstream pharmacological effect.
Protocol:
-
Cell Treatment:
-
Plate a relevant cancer cell line (e.g., U251MG or U87MG) and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound or other PLK inhibitors for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against cleaved PARP and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the cleaved PARP signal to the loading control.
-
Compare the levels of cleaved PARP in treated versus untreated cells to assess the induction of apoptosis.
-
Visualizing Pathways and Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: PLK2 Signaling Pathway in G2/M Transition.
Caption: Experimental Workflow for the NanoBRET™ Assay.
Caption: Logical Framework for Comparing PLK2 Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PLKs as a Therapeutic Approach to Well-differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
ON1231320 Demonstrates Synergistic Antitumor Activity with Chemotherapy Agents
For Immediate Release
New York, NY – December 3, 2025 – Preclinical research highlights the potential of ON1231320, a highly specific inhibitor of Polo-like kinase 2 (PLK2), to work synergistically with standard chemotherapy agents, offering a promising new avenue for cancer treatment. Studies have shown that this compound, when used in combination with paclitaxel (B517696), enhances the suppression of tumor growth. Further investigations are proposed to explore its synergistic potential with other cytotoxic drugs, including oxaliplatin, 5-fluorouracil, and doxorubicin.
This compound functions by selectively targeting PLK2, a key regulator of the cell cycle. This inhibition leads to a blockage in the G2/M phase of mitosis, ultimately inducing programmed cell death, or apoptosis, in cancerous cells.[1] This targeted mechanism of action suggests that combining this compound with traditional chemotherapies that act on different cellular pathways could lead to a more potent and durable anti-tumor response.
Synergistic Effects with Paclitaxel
Initial studies have indicated a significant synergistic relationship between this compound and paclitaxel. Paclitaxel, a widely used chemotherapeutic agent, works by stabilizing microtubules, which are essential for cell division. The combination of this compound's cell cycle arrest at the G2/M phase and paclitaxel's disruption of microtubule dynamics appears to create a powerful two-pronged attack on proliferating cancer cells. While the initial findings are promising, detailed quantitative data from these combination studies are pending public release.
Exploring Further Combinations
Building on the observed synergy with paclitaxel, there is considerable interest in evaluating this compound in combination with other established chemotherapy drugs. A proposed area of future research involves assessing the synergistic or additive effects of this compound with oxaliplatin, a platinum-based drug that cross-links DNA; 5-fluorouracil, an antimetabolite that interferes with DNA synthesis; and doxorubicin, an anthracycline antibiotic that intercalates in DNA. These investigations will be crucial in determining the broader applicability of this compound as a combination therapy across different cancer types and treatment regimens.
Mechanism of Action: Targeting the PLK2 Signaling Pathway
Polo-like kinase 2 (PLK2) plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase and in the progression through mitosis. By inhibiting PLK2, this compound disrupts these critical cellular processes, leading to mitotic catastrophe and subsequent apoptosis in tumor cells. The specificity of this compound for PLK2 minimizes off-target effects, potentially leading to a better-tolerated treatment.
Below is a diagram illustrating the proposed mechanism of action and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for the synergy studies are based on standard methodologies in preclinical cancer research.
In Vitro Synergy Assessment
-
Cell Lines: A panel of human cancer cell lines relevant to the chemotherapy agents being tested.
-
Treatment: Cells are treated with this compound and the combination chemotherapy agent (e.g., paclitaxel) alone and in combination across a range of concentrations.
-
Assay: Cell viability is typically assessed using a luminescence-based assay (e.g., CellTiter-Glo®) after a 72-hour incubation period.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with human tumor cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent.
-
Administration: this compound is typically administered orally, while the route of administration for the chemotherapy agent depends on its standard clinical use (e.g., intraperitoneal or intravenous for paclitaxel).
-
Efficacy Endpoint: Tumor growth is monitored over time, and the primary efficacy endpoint is the inhibition of tumor growth in the combination group compared to the single-agent and control groups.
The following diagram outlines a general workflow for assessing the in vivo synergy of this compound with a chemotherapy agent.
Data Summary
Quantitative data from the combination studies will be presented in the following formats for clear comparison.
Table 1: In Vitro Synergy of this compound with Chemotherapy Agents
| Cell Line | Chemotherapy Agent | Combination Index (CI) Value | Interpretation |
| Data Pending | Paclitaxel | Data Pending | Data Pending |
| Data Pending | Oxaliplatin | Data Pending | Data Pending |
| Data Pending | 5-Fluorouracil | Data Pending | Data Pending |
| Data Pending | Doxorubicin | Data Pending | Data Pending |
Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy Agents
| Tumor Model | Chemotherapy Agent | Treatment Group | Mean Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Data Pending | Paclitaxel | This compound | Data Pending | Data Pending |
| Paclitaxel | Data Pending | Data Pending | ||
| Combination | Data Pending | Data Pending |
Future Directions
The promising preclinical data on the synergy of this compound with paclitaxel provides a strong rationale for its continued development. Future research will focus on completing the comprehensive evaluation of this compound in combination with a broader range of chemotherapy agents to identify the most effective treatment regimens and the cancer types most likely to benefit from this novel therapeutic approach. These studies will be instrumental in advancing this compound into clinical trials and potentially offering a new and improved treatment option for patients with cancer.
References
A Comparative Analysis of ON1231320 and Rigosertib: Polo-like Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two anti-cancer agents, ON1231320 and Rigosertib (B1238547). Both compounds have been investigated for their potential to inhibit Polo-like kinases (PLKs), a family of enzymes crucial for cell cycle regulation, making them attractive targets in oncology. However, their specificity, mechanisms of action, and clinical development trajectories show significant differences. This document aims to provide an objective comparison based on available preclinical and clinical data to inform further research and development efforts.
Mechanism of Action: A Tale of Specificity Versus Multi-Targeting
A fundamental distinction between this compound and Rigosertib lies in their target specificity. This compound is a highly specific inhibitor of Polo-like kinase 2 (PLK2), whereas Rigosertib exhibits a multi-targeted profile, initially identified as a PLK1 inhibitor but later shown to affect multiple signaling pathways.
This compound: A Selective PLK2 Inhibitor
This compound, an arylsulfonyl pyrido-pyrimidinone, demonstrates high specificity for PLK2.[1][2] It functions as an ATP-mimetic inhibitor, blocking the kinase activity of PLK2 and subsequently inducing mitotic catastrophe and apoptosis in cancer cells.[1][2] Notably, it shows minimal inhibitory activity against other PLK family members, including PLK1, PLK3, and PLK4, highlighting its selective mechanism of action.[1]
Rigosertib: A Multi-Kinase Inhibitor with a Complex Profile
Rigosertib (ON-01910.Na), a synthetic benzyl-styryl sulfone, was first described as a non-ATP-competitive inhibitor of PLK1.[3][4][5] However, subsequent research has revealed a more complex and multi-faceted mechanism of action.[3][6] Beyond PLK1 inhibition, Rigosertib has been shown to:
-
Inhibit the PI3K/Akt pathway: This pathway is critical for cell growth, proliferation, and survival.[5][7][8]
-
Act as a RAS mimetic: Rigosertib can bind to the RAS-binding domains (RBDs) of RAS effector proteins like RAF kinases, thereby disrupting RAS-RAF interaction and inhibiting downstream signaling.[9][10][11]
-
Function as a microtubule-destabilizing agent: This activity leads to mitotic arrest and apoptosis, a mechanism shared by some established chemotherapy agents.[12][13][14] There has been some debate as to whether this effect is intrinsic to Rigosertib or due to a contaminant.[13]
This multi-targeted nature suggests that Rigosertib's anti-cancer effects may be context-dependent and vary across different tumor types.
Signaling Pathways
The distinct mechanisms of action of this compound and Rigosertib translate to their engagement with different cellular signaling pathways.
Figure 1: Signaling pathway of this compound.
Figure 2: Signaling pathways of Rigosertib.
Preclinical Efficacy: A Comparative Overview
Both this compound and Rigosertib have demonstrated anti-cancer activity in preclinical models, though the breadth of available data differs.
In Vitro Kinase Inhibition
| Compound | Primary Target(s) | IC50 (nM) | Selectivity Notes |
| This compound | PLK2 | 310[15][16][17] | Highly selective. No significant activity against PLK1, PLK3, and PLK4 (IC50 > 10,000 nM).[1][18] |
| Rigosertib | PLK1, PI3K, RAS-RAF, Microtubules | 9 (for PLK1)[4][5][7][8] | Multi-targeted. Also inhibits other kinases such as PDGFR, Abl, Flt-1, CDK1, and Plk2 at higher concentrations.[6] |
In Vitro Cellular Assays
| Compound | Cell Lines Tested | IC50 Range (Cell Proliferation) | Observed Effects |
| This compound | DU145, MCF-7, BT474, SK-OV-3, MIA-PaCa-2, SK-MEL-28, A549, U87, COLO-205, HELA, H1975, RAJI, U205, K562, GRANTA-519[1] | 35 - 200 nM[1] | Blocks tumor cell cycle progression in mitosis, leading to apoptotic cell death.[1][2] |
| Rigosertib | Wide range of human tumor cell lines, including those from breast, prostate, lung, colon, and glioblastoma.[19][20] Also tested in rhabdomyosarcoma and neuroblastoma cell lines.[10][21] | 50 - 250 nM[4][19] | Induces G2/M cell cycle arrest, apoptosis, and mitotic catastrophe.[5][8][22] |
In Vivo Xenograft Studies
Both compounds have shown efficacy in reducing tumor growth in animal models.
-
This compound: In a U87MG glioblastoma xenograft model, daily intraperitoneal administration of 50 mg/kg this compound resulted in a significant reduction in tumor growth compared to the control group.[23][24]
-
Rigosertib: Rigosertib has demonstrated anti-tumor activity in various xenograft models, including those for pancreatic cancer, colorectal cancer, and rhabdomyosarcoma.[15][25][26] For instance, in an RD rhabdomyosarcoma xenograft model, intraperitoneal administration of 150 mg/kg twice daily delayed tumor progression and prolonged survival.[26]
Clinical Development: A Divergent Path
The clinical development of this compound and Rigosertib has followed different paths, with Rigosertib having undergone more extensive clinical investigation.
This compound is in the preclinical stage of development, with promising in vitro and in vivo data supporting its potential as a selective PLK2 inhibitor.[1][23][24]
Rigosertib has advanced to late-stage clinical trials, primarily in myelodysplastic syndromes (MDS). However, the Phase 3 ONTIME and INSPIRE trials for higher-risk MDS patients who had failed hypomethylating agents did not meet their primary endpoint of improving overall survival compared to the physician's choice of therapy.[3][10][12][27] Despite these setbacks, clinical and preclinical studies of Rigosertib in other indications, including in combination with other agents, are ongoing.[1][7][9]
| Clinical Trial | Phase | Indication | Status | Key Findings |
| ONTIME (NCT01241500) | III | Higher-Risk Myelodysplastic Syndromes (MDS) | Completed | Did not meet the primary endpoint of overall survival. Median OS was 8.2 months for Rigosertib vs. 5.8 months for best supportive care (p=0.27).[3][12] |
| INSPIRE (NCT02562443) | III | Higher-Risk Myelodysplastic Syndromes (MDS) | Terminated[8] | Did not meet the primary endpoint of overall survival. Median OS was 6.4 months for Rigosertib vs. 6.3 months for physician's choice (p=0.33).[10][27] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Methodology: Recombinant kinase is incubated with a specific substrate (e.g., a peptide or protein) and ATP (often radiolabeled [γ-³²P]ATP) in a suitable reaction buffer. The inhibitor at various concentrations is added to the reaction mixture. The reaction is allowed to proceed for a defined period at a specific temperature and then stopped. The amount of phosphorylated substrate is quantified using methods such as autoradiography, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).[4][28] The IC50 value is then calculated from the dose-response curve.
Cell Viability Assay (e.g., MTT/MTS or CellTiter-Glo)
-
Objective: To assess the effect of the compound on the metabolic activity and proliferation of cancer cells.
-
Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
For MTT/MTS assays: A tetrazolium salt (MTT or MTS) is added to the wells. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader, which is proportional to the number of viable cells.[15][21][29]
-
For CellTiter-Glo assay: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is indicative of metabolically active cells, is quantified by the luminescent signal produced by the luciferase reaction. The luminescence is measured with a luminometer.[15]
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Figure 3: General workflow for a cell viability assay.
In Vivo Xenograft Study (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Cell Implantation: Human cancer cells are cultured and then injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[30][31][32]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[30][31]
-
Treatment: Mice are randomized into treatment and control (vehicle) groups. The test compound is administered via a specific route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.[25][30][33]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight and general health of the mice are also monitored as indicators of toxicity.[30]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to determine the significance of any anti-tumor effects. Survival analysis may also be conducted.[25][26]
Conclusion
This compound and Rigosertib represent two distinct approaches to targeting Polo-like kinases for cancer therapy. This compound is a highly selective PLK2 inhibitor with a clear mechanism of action, offering the potential for a more targeted and potentially less toxic therapeutic strategy. Its development is still in the preclinical phase.
In contrast, Rigosertib has a complex, multi-targeted profile, affecting PLK1, the PI3K/Akt and RAS-RAF pathways, and microtubule dynamics. While this broad activity could potentially overcome resistance mechanisms, it may also contribute to off-target effects. The lack of success in its late-stage clinical trials for MDS highlights the challenges in translating the preclinical efficacy of multi-targeted agents to clinical benefit and underscores the importance of patient selection and biomarker development.
For researchers and drug developers, the comparative study of these two molecules provides valuable insights into the nuances of kinase inhibitor design and the complexities of clinical translation. The high specificity of this compound makes it an attractive candidate for further investigation, while the journey of Rigosertib serves as a crucial case study in the development of multi-kinase inhibitors. Future research should focus on elucidating the precise contexts in which each of these agents, or similar molecules, may offer the greatest therapeutic advantage.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. selleckchem.com [selleckchem.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NCT02562443 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 9. Onconova Affirms Planned Completion of Pivotal Phase 3 INSPIRE Study of Rigosertib in Myelodysplastic Syndromes by 1H20 And Provides Research & Development Update - BioSpace [biospace.com]
- 10. Controlled Study of Rigosertib Versus Physician's Choice of Treatment in MDS Patients After Failure of an HMA [clin.larvol.com]
- 11. benchchem.com [benchchem.com]
- 12. Rigosertib versus best supportive care for patients with high-risk myelodysplastic syndromes after failure of hypomethylating drugs (ONTIME): a randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (7ao) as a potent selective inhibitor of Polo like kinase 2 (PLK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. immune-system-research.com [immune-system-research.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase 1 study of intravenous rigosertib (ON 01910.Na), a novel benzyl styryl sulfone structure producing G2/M arrest and apoptosis, in adult patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oncotarget.com [oncotarget.com]
- 26. researchgate.net [researchgate.net]
- 27. targetedonc.com [targetedonc.com]
- 28. confluencediscovery.com [confluencediscovery.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
- 32. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PLK2 Inhibitor ON1231320 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of ON1231320, a selective Polo-like Kinase 2 (PLK2) inhibitor, with other alternative Polo-like Kinase (PLK) inhibitors across various cancer models. The data presented is compiled from peer-reviewed scientific literature and is intended to offer an objective overview to inform further research and development.
Executive Summary
This compound is a potent and highly specific inhibitor of PLK2, a serine/threonine kinase implicated in cell cycle regulation. It has demonstrated significant anti-tumor activity in a range of cancer cell lines and in vivo models by inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][3] Notably, this compound exhibits high selectivity for PLK2 over other PLK family members, such as PLK1, PLK3, and PLK4, suggesting a potentially favorable safety profile.[2] This guide presents a comparative analysis of this compound's efficacy against other PLK inhibitors, including the pan-PLK inhibitor volasertib (B1683956) and the PLK1 inhibitors rigosertib (B1238547) and onvansertib.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in various cancer cell lines.
Table 1: In Vitro Efficacy (IC50) of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| DU145 | Prostate Cancer | 0.075 |
| MCF-7 | Breast Cancer | 0.05 |
| BT474 | Breast Cancer | 0.05 |
| SK-OV-3 | Ovarian Cancer | 0.1 |
| MIA-PaCa-2 | Pancreatic Cancer | 0.1 |
| SK-MEL-28 | Melanoma | 0.1 |
| A549 | Lung Cancer | 0.035 |
| U87 | Glioblastoma | 0.1 |
| COLO-205 | Colon Cancer | 0.05 |
| HELA | Cervical Cancer | 0.05 |
| H1975 | Lung Cancer | 0.075 |
| RAJI | Burkitt's Lymphoma | 0.2 |
| U205 | Leukemia | 0.05 |
| K562 | Chronic Myelogenous Leukemia | 0.1 |
| GRANTA-519 | Mantle Cell Lymphoma | 0.05 |
Table 2: Comparative In Vitro Efficacy (IC50/EC50) of Alternative PLK Inhibitors
| Compound | Target | Cell Line | Cancer Type | IC50/EC50 (nM) |
| Volasertib | PLK1, PLK2, PLK3 | HCT116 | Colorectal Cancer | 23 |
| NCI-H460 | Lung Cancer | 21 | ||
| BRO | Melanoma | 11 | ||
| GRANTA-519 | Mantle Cell Lymphoma | 15 | ||
| Rigosertib | PLK1, PI3K | HNSCC Cell Lines (11 of 16) | Head and Neck Squamous Cell Carcinoma | Sub-µM range |
| A549 | Lung Adenocarcinoma | <100 | ||
| MCF-7 | Breast Cancer | Responsive | ||
| U87-MG | Glioblastoma | Most resistant | ||
| Onvansertib | PLK1 | A549 | Lung Adenocarcinoma | Nanomolar range |
| PC-9 | Lung Adenocarcinoma | Nanomolar range | ||
| Group 3 Medulloblastoma Cell Lines | Medulloblastoma | 4.90 - 6 | ||
| SHH Medulloblastoma Cell Line | Medulloblastoma | 27.94 |
Data Presentation: In Vivo Efficacy
The following table summarizes the in vivo efficacy of this compound and comparator compounds in xenograft models.
Table 3: Comparative In Vivo Efficacy of this compound and Alternative PLK Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Key Findings |
| This compound | U87MG Glioblastoma Xenograft | 50 mg/kg, i.p., daily | Remarkable reduction in tumor growth.[4] |
| Volasertib | GSC272 Intracranial Glioblastoma Xenograft | 10 mg/kg with 10 Gy radiation | Combination significantly inhibited tumor growth and prolonged median survival compared to radiation alone.[5] |
| MOLM-13 AML Xenograft | 20 or 40 mg/kg, i.v., weekly | Dose-dependent tumor growth inhibition (T/C values of 20% and 53%).[6] | |
| Rigosertib | RD Rhabdomyosarcoma Xenograft | 150 mg/kg, i.p., twice daily | Delayed tumor progression and prolonged survival. |
| HNSCC Orthotopic Xenograft | Not specified | Tumor regression and growth reduction. | |
| Onvansertib | A549 Lung Adenocarcinoma Xenograft | 60 mg/kg, gavage | Decreased tumor growth and weight. |
| D458 Medulloblastoma Xenograft | Not specified | Combination with radiation led to sustained tumor regression. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo xenograft studies.
Experimental Protocols
In Vitro Cell Proliferation Assay (for this compound)[1]
-
Cell Lines and Culture: A panel of 16 human tumor cell lines were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours.
-
Viability Assessment: Cell viability was determined using the Sulforhodamine B (SRB) assay.
-
IC50 Calculation: The concentration of this compound that caused 50% inhibition of cell growth (IC50) was calculated from dose-response curves.
In Vivo Xenograft Study (for this compound)[4]
-
Animal Model: Athymic nude mice were used.
-
Tumor Implantation: U87MG glioblastoma cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: When tumors reached a palpable size, mice were randomized into control and treatment groups. This compound was administered intraperitoneally at a dose of 50 mg/kg daily.
-
Efficacy Evaluation: Tumor volumes were measured regularly to assess the effect of the treatment on tumor growth.
Conclusion
This compound demonstrates potent and selective inhibitory activity against PLK2, leading to significant anti-proliferative effects across a broad range of cancer cell lines. Its in vivo efficacy in a glioblastoma xenograft model further supports its potential as a therapeutic agent. Compared to other PLK inhibitors, this compound's high selectivity for PLK2 may offer a distinct advantage in terms of a targeted mechanism of action and potentially reduced off-target effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types.
References
- 1. researchgate.net [researchgate.net]
- 2. Another Brick to Confirm the Efficacy of Rigosertib as Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Mitotic Kinases Inhibitors for Cancer Therapy - E Reddy [grantome.com]
- 4. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide to Apoptosis Induction: The Role of ON1231320
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ON1231320, a selective Polo-like kinase 2 (PLK2) inhibitor, with other apoptosis-inducing agents. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways to objectively evaluate its performance in cancer research.
Introduction to this compound
This compound is a potent and highly specific inhibitor of Polo-like kinase 2 (PLK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation.[1] By selectively targeting PLK2, this compound disrupts the normal progression of mitosis, leading to a phenomenon known as mitotic catastrophe, which ultimately triggers programmed cell death, or apoptosis, in cancer cells.[2] This targeted mechanism of action makes this compound a promising candidate for cancer therapy, particularly due to its demonstrated cytotoxicity across a wide range of tumor cell lines with minimal impact on normal, non-cancerous cells.[1]
Mechanism of Action: How this compound Induces Apoptosis
The primary mechanism by which this compound induces apoptosis is through the inhibition of PLK2. This inhibition disrupts the cell cycle at the G2/M phase, preventing cancer cells from properly completing mitosis.[3] This mitotic arrest leads to cellular stress and mitotic catastrophe, a form of cell death that occurs during mitosis.[2]
Following mitotic catastrophe, the apoptotic cascade is initiated. A key indicator of this is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleaved PARP is a well-established marker of apoptosis.[4] Studies have shown that treatment with this compound leads to a significant increase in the levels of cleaved PARP in cancer cells. Furthermore, this compound treatment results in the activation of effector caspases, such as caspase-3 and caspase-7, which are central executioners of apoptosis.[5] The p53 tumor suppressor pathway has also been implicated in apoptosis induced by the depletion of Polo-like kinases, suggesting a potential role for p53 in the downstream effects of this compound.[6]
Caption: this compound-induced apoptosis pathway.
Performance Comparison of Apoptosis-Inducing Agents
To evaluate the efficacy of this compound in inducing apoptosis, we have compiled publicly available data on its half-maximal inhibitory concentration (IC50) for cell viability and compared it with other well-known apoptosis-inducing agents, including other Polo-like kinase inhibitors and the widely used chemotherapeutic drug, paclitaxel (B517696).
| Compound | Target | Cancer Cell Line | IC50 (Cell Viability) | Reference |
| This compound | PLK2 | Various (16 cell lines) | 0.035 - 0.2 µM | [2] |
| BI 2536 | PLK1 | HeLa | 9 nM | [7] |
| BI 2536 | PLK1 | HUVEC | 30 nM | [7] |
| BI 2536 | PLK1 | Cardiac Fibroblasts | 43 nM | [7] |
| BI 2536 | PLK1 | Neuroblastoma cell panel | < 100 nM | [8] |
| Volasertib (B1683956) (BI 6727) | PLK1 | K562 | 50 nM | [9] |
| Volasertib (BI 6727) | PLK1 | A549 (p53 wt) | Significantly lower than p53 mutant | [10] |
| Volasertib (BI 6727) | PLK1 | NCI-H1975 (p53 mut) | Significantly higher than p53 wt | [10] |
| Paclitaxel | Microtubules | Various (8 cell lines) | 2.5 - 7.5 nM (24h exposure) | [11] |
| Paclitaxel | Microtubules | NUGC-3, SC-M1 | 0.01 µM (growth inhibition) | [12] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes and is derived from different studies.
Experimental Protocols for Apoptosis Detection
Accurate confirmation of apoptosis is crucial in evaluating the efficacy of compounds like this compound. Below are detailed protocols for key apoptosis assays that can be employed.
Annexin V Staining for Flow Cytometry
This assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cancer cells to the desired confluence and treat with this compound (e.g., at its IC50 concentration for a specified time, such as 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Caption: Annexin V staining workflow.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled multiwell plates
-
Plate-reading luminometer
-
Treated and untreated cancer cells in culture medium
Procedure:
-
Assay Setup:
-
Plate cells in a white-walled 96-well plate at a desired density and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound and appropriate controls.
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Interpretation: The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Conclusion
This compound demonstrates potent and selective induction of apoptosis in a wide array of cancer cell lines through the specific inhibition of PLK2, leading to mitotic catastrophe. Its efficacy, as indicated by its low micromolar to nanomolar IC50 values, positions it as a compelling candidate for further investigation in cancer therapy. The provided experimental protocols offer a robust framework for researchers to independently verify and expand upon these findings. The distinct mechanism of action of this compound, particularly its selectivity for PLK2, may offer advantages over less specific kinase inhibitors and traditional chemotherapeutics, warranting further comparative studies.
References
- 1. Targeting Mitotic Kinases Inhibitors for Cancer Therapy - E Reddy [grantome.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Plk1 Inhibitor BI 2536 Temporarily Arrests Primary Cardiac Fibroblasts in Mitosis and Generates Aneuploidy In Vitro | PLOS One [journals.plos.org]
- 8. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel-induced apoptosis in human gastric carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for PLK2 Inhibition: Small Molecule Inhibitor ON1231320 vs. siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the role of Polo-like Kinase 2 (PLK2) in cellular processes and as a potential therapeutic target, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical one. This guide provides an objective comparison of ON1231320, a specific PLK2 inhibitor, and siRNA-mediated knockdown of PLK2, supported by available experimental data.
This comparison guide delves into the mechanisms of action, effects on cancer cell proliferation and apoptosis, and the experimental considerations for each method. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.
Mechanism of Action: A Tale of Two Approaches
This compound is an ATP-competitive inhibitor that specifically targets the kinase activity of PLK2.[1][2] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of PLK2 substrates, thereby blocking its downstream signaling functions. This inhibition is rapid and reversible.
siRNA (small interfering RNA) knockdown , on the other hand, operates at the genetic level.[3] Exogenously introduced siRNA molecules guide the RNA-induced silencing complex (RISC) to degrade the messenger RNA (mRNA) of PLK2. This prevents the translation of the PLK2 protein, leading to a reduction in its overall levels within the cell. The effects of siRNA are typically transient, lasting for several days depending on the cell type and transfection efficiency.
Comparative Efficacy: Proliferation and Apoptosis
Both this compound and siRNA-mediated knockdown of PLK2 have been shown to impact cell proliferation and induce apoptosis in various cancer cell lines. However, the role of PLK2 in cancer is complex and appears to be context-dependent, with some studies suggesting a tumor-suppressive role and others an oncogenic one.[4][5][6][7]
Effects of this compound
Studies on glioblastoma (GBM) cells have demonstrated that this compound inhibits cell proliferation in a dose- and time-dependent manner.[8][9] Treatment with this compound has been shown to decrease the number and size of tumor cell colonies and induce apoptosis, as evidenced by the increased expression of cleaved PARP, a marker of apoptosis.[9]
Effects of siRNA Knockdown of PLK2
The effects of PLK2 knockdown via siRNA are more varied across different cancer types. In some cancer cell lines, such as gastric cancer, silencing of PLK2 has been reported to enhance cell growth by inhibiting apoptosis.[6] Conversely, in glioma cells, knocking down PLK2 has been shown to suppress cell proliferation and promote apoptosis.[10] Furthermore, in colorectal cancer, high PLK2 expression is associated with chemoresistance, and its knockdown can increase sensitivity to chemotherapeutic agents.[5]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from various studies on the effects of this compound and PLK2 siRNA on cancer cells. It is important to note that these results are from different studies and not from direct head-to-head comparisons.
Table 1: Effect of this compound on Glioblastoma Cell Viability
| Cell Line | Concentration | Time Point | % Inhibition of Cell Viability (approx.) | Reference |
| U251MG | 100 nM | 48h | 50% | [8] |
| U251MG | 200 nM | 72h | 75% | [9] |
| U87MG | 200 nM | 72h | 60% | [9] |
Table 2: Effect of PLK2 siRNA Knockdown on Cancer Cell Proliferation and Apoptosis
| Cell Line | Effect on Proliferation | Effect on Apoptosis | Reference |
| SGC-7901 (Gastric Cancer) | Increased | Decreased | [6] |
| Glioma Cells | Decreased | Increased | [10] |
| HT29 (Colorectal Cancer) | Decreased | Increased (in combination with chemotherapy) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies comparing these two approaches.
Protocol 1: Cell Viability Assay (CCK-8) for this compound Treatment
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) for different time points (e.g., 24, 48, 72 hours).
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells.
Protocol 2: siRNA Transfection for PLK2 Knockdown
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute PLK2-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete growth medium.
-
Incubation: Incubate the cells for 48-72 hours before proceeding with downstream assays.
-
Validation: Confirm knockdown efficiency by Western blotting or qRT-PCR for PLK2 protein and mRNA levels, respectively.
Protocol 3: Western Blotting for Apoptosis Markers
-
Cell Lysis: After treatment with this compound or transfection with PLK2 siRNA, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
PLK2 Signaling Pathway
Caption: Simplified signaling pathway of PLK2, highlighting key upstream regulators and downstream effects.
Experimental Workflow: this compound vs. PLK2 siRNA
Caption: Workflow for comparing the effects of this compound and PLK2 siRNA on cancer cells.
Conclusion
Both this compound and siRNA-mediated knockdown are valuable tools for studying PLK2 function and its potential as a therapeutic target. This compound offers a rapid, specific, and reversible method to inhibit PLK2 kinase activity. In contrast, siRNA knockdown provides a way to reduce the total cellular pool of the PLK2 protein, which can be useful for understanding the roles of both its kinase and non-kinase functions.
The choice between these two methods will depend on the specific research question. For drug development and preclinical studies, a specific inhibitor like this compound is highly relevant. For fundamental research aimed at understanding the broader biological roles of the PLK2 protein, siRNA can be a powerful approach. Given the context-dependent nature of PLK2's function in cancer, it is crucial to carefully select the appropriate cell models and to validate findings using multiple experimental approaches. The lack of direct comparative studies highlights an important area for future research to fully elucidate the therapeutic potential of targeting PLK2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Mitotic Kinases Inhibitors for Cancer Therapy - E Reddy [grantome.com]
- 3. realgenelabs.com [realgenelabs.com]
- 4. Tumor Suppressor PLK2 May Serve as a Biomarker in Triple-Negative Breast Cancer for Improved Response to PLK1 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Polo-Like Kinase 2: From Principle to Practice [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Polo-like kinases as potential targets and PLK2 as a novel biomarker for the prognosis of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profile of ON1231320: A Selective PLK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of ON1231320, a highly selective Polo-like kinase 2 (PLK2) inhibitor, with other known Polo-like kinase (PLK) inhibitors. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound for their specific experimental needs.
Introduction to this compound
This compound is an arylsulfonyl pyrido-pyrimidinone that acts as a potent and highly specific inhibitor of PLK2, a serine/threonine kinase crucial for cell cycle control, particularly in centriole duplication.[1] With a half-maximal inhibitory concentration (IC50) of 0.31 µM for PLK2, this compound has demonstrated significant anti-proliferative activity in various tumor cell lines.[2] A key characteristic of this compound is its remarkable selectivity for PLK2 over other members of the PLK family.
Comparative Analysis of Kinase Inhibitor Selectivity
The following tables summarize the inhibitory activity of this compound and other PLK inhibitors against members of the PLK family. This data allows for a direct comparison of their cross-reactivity profiles.
Table 1: Inhibitory Activity (IC50) of this compound against Polo-like Kinases
| Kinase Target | IC50 (µM) |
| PLK1 | >10 |
| PLK2 | 0.31 |
| PLK3 | >10 |
| PLK4 | >10 |
Data sourced from publicly available research.[1]
Table 2: Comparative Inhibitory Activity (IC50) of Alternative PLK Inhibitors
| Inhibitor | PLK1 (nM) | PLK2 (nM) | PLK3 (nM) | Primary Target(s) |
| This compound | >10,000 | 310 | >10,000 | PLK2 |
| TAK-960 | 0.8 | 16.9 | 50.2 | PLK1 |
| Volasertib (B1683956) (BI 6727) | 0.87 | 5 | 56 | PLK1 |
| Rigosertib (ON-01910) | 9 | ~270 | No activity | PLK1, PI3K |
| BI 2536 | 0.83 | 3.5 | 9 | PLK1 |
| TC-S 7005 | 214 | 4 | 24 | PLK2, PLK3 |
This table compiles data from multiple sources to provide a comparative overview.[3][4][5][6][7]
Broader Kinome Selectivity
This compound has been profiled against a large panel of 288 wild-type, 55 mutant, and 12 lipid kinases, where it was found to be a highly specific inhibitor of PLK2. While the detailed quantitative data from this comprehensive screen is not publicly available, the results underscore its high selectivity.
In comparison, other PLK inhibitors exhibit varying degrees of broader kinase selectivity:
-
BI 2536: Demonstrates high selectivity, being over 1000-fold more selective for PLK1 against a large panel of other kinases.[8]
-
Volasertib: Does not show inhibitory activity against a panel of more than 50 other kinases at concentrations up to 10 µM.[7]
-
Rigosertib: In addition to PLK1 and PLK2, it also shows activity against other kinases, including PDGFR, Abl, Flt-1, CDK1, and Src.[9]
-
TAK-960: Was screened against 288 kinases and found to be highly selective for PLK1.[10]
Experimental Protocols
The determination of kinase inhibition and cross-reactivity profiles typically involves in vitro kinase assays. Below is a generalized protocol based on commonly used methods.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Purified recombinant kinase (e.g., PLK2)
-
Kinase-specific substrate
-
Test inhibitor (e.g., this compound)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add the diluted inhibitor or vehicle (DMSO control) to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
-
Initiation of Kinase Reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing PLK2 Signaling and Inhibition
The following diagrams illustrate the central role of PLK2 in the cell cycle and the workflow for assessing inhibitor selectivity.
Caption: PLK2 activation and its role in centriole duplication.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of ON1231320 for Laboratory Professionals
It is crucial to always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to review the Safety Data Sheet (SDS) for any chemical you are working with.[1][2] In the absence of a specific SDS for ON1231320, it should be handled as a potentially hazardous substance.
General Principles of Chemical Waste Disposal
The foundation of safe laboratory practice lies in the correct identification, segregation, and disposal of chemical waste.[1][3] Improper disposal, such as discarding chemicals in the regular trash or pouring them down the drain, is prohibited and can lead to environmental contamination and regulatory violations.[3][4][5] All waste generated from the use of this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous waste.[1][5][6]
Disposal Procedures for this compound
The following table summarizes the recommended disposal procedures for different forms of this compound waste.
| Waste Type | Disposal Container | Labeling Requirements | Disposal Method |
| Solid this compound (Unused or expired powder) | Original container or a clearly labeled, sealed, and chemically compatible container. | "Hazardous Waste", "this compound", and any other information required by your institution. | Collect for pickup by your institution's EHS department.[2][7] |
| Liquid Waste (e.g., this compound dissolved in DMSO) | A dedicated, sealed, and chemically compatible waste container. | "Hazardous Waste", "this compound in DMSO", concentration, and other required details.[1] | Collect for pickup by your institution's EHS department. Do not dispose of down the drain.[6][8][9] |
| Contaminated Labware (Pipette tips, gloves, vials, etc.) | A designated hazardous waste bag or container.[1] | "Hazardous Waste" and a description of the contents. | Collect for pickup by your institution's EHS department.[1][7] |
| Empty Containers | Varies based on institutional policy. | Deface or remove the original label. | After triple rinsing with a suitable solvent (collecting the rinsate as hazardous waste), the container may be disposed of as regular trash, depending on institutional guidelines.[4][5][7] |
Experimental Protocol: Decontamination of Glassware
This protocol outlines a general procedure for decontaminating glassware that has come into contact with this compound.
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., the solvent used for the stock solution, such as DMSO, followed by ethanol (B145695) or acetone).
-
Collect Rinsate: All rinsate must be collected as liquid hazardous waste in a properly labeled container.[4]
-
Washing: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or dry in an oven.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Unknown: A Safety Framework for Handling Novel Compounds like ON1231320
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
The identifier "ON1231320" does not correspond to a known substance in publicly available chemical safety databases. When encountering a novel or unidentified compound in a research and development setting, it is imperative to treat it as potentially hazardous until its properties can be thoroughly characterized. This guide provides a procedural framework for risk assessment and the selection of appropriate Personal Protective Equipment (PPE) to ensure the safety of all laboratory personnel.
Risk Assessment Protocol for Novel Compounds
A systematic risk assessment is the foundation of laboratory safety when working with new chemical entities.[1][2][3] This process should be conducted before any handling of the material and documented thoroughly.
Step 1: Information Gathering and Hazard Identification
Before handling the novel compound, gather all available information. This includes:
-
Synthesis Route: Analyze the precursors and potential byproducts. The hazards of known starting materials can provide clues to the potential risks of the final product.
-
Structural Analogs: Compare the structure of the new compound to known molecules. Similar functional groups may imply similar toxicological or reactivity profiles.
-
In Silico Predictions: Utilize computational toxicology tools to predict potential hazards such as carcinogenicity, mutagenicity, or skin sensitization.
-
Physical State: Observe the physical form of the substance (solid, liquid, gas) to anticipate potential routes of exposure.[4]
Step 2: Hazard Evaluation and Risk Analysis
Once potential hazards are identified, evaluate the risk associated with each. Consider the following:
-
Routes of Exposure: Determine the likelihood of inhalation, skin contact, ingestion, or injection.[5][6]
-
Quantity: The amount of substance being handled will directly impact the level of risk.
-
Experimental Procedures: Assess each step of the planned experiment to identify where exposures are most likely to occur.[3]
The following table should be completed as part of the risk assessment process.
| Potential Hazard | Likelihood of Exposure (Low/Medium/High) | Severity of Harm (Low/Medium/High) | Calculated Risk (Low/Medium/High) | Required Control Measures |
| Acute Toxicity | ||||
| Corrosivity | ||||
| Flammability | ||||
| Reactivity | ||||
| Carcinogenicity | ||||
| Mutagenicity | ||||
| Teratogenicity |
This table should be populated based on the information gathered in Step 1. The "Calculated Risk" is a product of the likelihood and severity, and "Required Control Measures" will inform PPE selection.
Personal Protective Equipment (PPE) Selection and Use
Based on the risk assessment, the appropriate level of PPE must be selected to protect against identified hazards.[7][8] The Occupational Safety and Health Administration (OSHA) defines different levels of PPE for handling hazardous materials.[9][10] For a novel compound with unknown toxicity, it is prudent to start with a higher level of protection.
Recommended PPE for Initial Handling of this compound
| Protection Type | Specific PPE | Rationale and Best Practices |
| Respiratory Protection | NIOSH-approved N95 or higher respirator.[11][12] | To prevent inhalation of aerosols or fine powders. Fit-testing is mandatory for tight-fitting respirators. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[8][11] | To protect against splashes, sprays, and airborne particles. Standard safety glasses are insufficient.[11] |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[12] | Provides a barrier against skin contact. The outer glove should be removed and disposed of within the containment area (e.g., fume hood). Change gloves frequently.[13] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[11][13] | To protect the skin from contamination. The gown should close in the back.[12] |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[11][14] | To prevent contamination of personal footwear and subsequent spread of the substance. |
Experimental Workflow for Handling Novel Compounds
The following diagram illustrates the procedural workflow for safely handling a novel compound like this compound, from preparation to disposal.
Caption: Workflow for handling novel compounds.
Disposal Plan
All materials contaminated with this compound, including gloves, gowns, shoe covers, and any disposable labware, must be treated as hazardous waste.
-
Segregation: Do not mix waste from this compound with other waste streams.[15]
-
Containment: Place all solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name of the substance ("this compound"), the date, and the primary hazards identified in the risk assessment.[16][17][18]
-
Removal: Contact your institution's Environmental Health and Safety (EH&S) department for proper disposal procedures.[4][15][16] Do not pour any solutions down the drain.[15]
By adhering to this rigorous safety framework, researchers can minimize their risk of exposure and safely handle novel compounds while contributing to the advancement of science.
References
- 1. documents.uow.edu.au [documents.uow.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. OSHA Disposable Chemical Protective Clothing Guidance [int-enviroguard.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 10. mscdirect.com [mscdirect.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 14. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. research.columbia.edu [research.columbia.edu]
- 16. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 17. uttyler.edu [uttyler.edu]
- 18. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
